UMK57
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H17N3S |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H17N3S/c1-12-4-6-13(7-5-12)14-10-21-17-15(14)16(18-11-19-17)20-8-2-3-9-20/h4-7,10-11H,2-3,8-9H2,1H3 |
InChI Key |
VOAWQTDHSSKEKA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
UMK57 and its Agonistic Mechanism on the Mitotic Kinesin MCAK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of UMK57, a small molecule agonist of the mitotic centromere-associated kinesin (MCAK). This compound enhances the microtubule-depolymerizing activity of MCAK, a crucial regulator of microtubule dynamics during mitosis. This potentiation of MCAK function leads to the destabilization of kinetochore-microtubule (k-MT) attachments, thereby promoting the correction of erroneous attachments and reducing chromosome mis-segregation in chromosomally unstable cancer cells. This document details the quantitative effects of this compound on cellular processes, outlines the experimental protocols used to elucidate its mechanism, and illustrates the key signaling pathways involved.
Introduction
Chromosomal instability (CIN) is a hallmark of many cancers, characterized by an increased rate of chromosome mis-segregation during mitosis. This instability is often driven by hyperstable kinetochore-microtubule (k-MT) attachments that prevent the efficient correction of attachment errors. The mitotic centromere-associated kinesin (MCAK), a member of the kinesin-13 family, is a potent microtubule depolymerase that plays a critical role in regulating k-MT attachment stability. This compound has been identified as a specific agonist of MCAK, offering a potential therapeutic strategy to combat CIN by selectively enhancing MCAK's error-correcting function. Unlike many anti-mitotic agents that disrupt microtubule dynamics globally, this compound's targeted potentiation of MCAK provides a more nuanced approach to correcting the underlying defects in CIN cancer cells.
Mechanism of Action of this compound on MCAK
This compound acts as a specific potentiator of MCAK's microtubule depolymerizing activity. It is crucial to note that this compound does not affect the ATPase activity of MCAK or other kinesins, indicating a specific allosteric mechanism of action that enhances the catalytic depolymerase function of MCAK.[1] The primary consequence of this compound-mediated MCAK activation is the destabilization of k-MT attachments.[2] This activity is particularly critical during metaphase, where it facilitates the correction of improper attachments, such as syntelic or merotelic attachments, which are common in CIN cancer cells. By promoting the turnover of these erroneous attachments, this compound enhances the fidelity of chromosome segregation.[2]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative data regarding the cellular and biochemical effects of this compound.
Table 1: Effect of this compound on Cell Proliferation and Chromosome Segregation
| Cell Line | IC50 (Cell Proliferation) | Lagging Chromosome Rate (Control) | Lagging Chromosome Rate (100 nM this compound) | Reference |
| U2OS | ~500 nM (estimated) | 48% | 22% | [2] |
| HeLa | Not Reported | 35% | 18% | [2] |
| SW-620 | Not Reported | 34% | 25% | [3] |
Note: The IC50 for U2OS cells is estimated from the statement that 100 nM is ~5-fold lower than the calculated IC50.[2] The effect on lagging chromosome rates was measured after 1 hour of treatment.
Table 2: Effect of this compound on Kinetochore-Microtubule (k-MT) Attachment Stability
| Cell Line | Treatment | k-MT Attachment Stability | Reference |
| U2OS | Control (DMSO) | Baseline | [2] |
| U2OS | 100 nM this compound | Reduced by >35% | [2] |
Signaling Pathways and Resistance
The regulation of MCAK activity is intricately linked to the Aurora B kinase signaling pathway. Aurora B, a key mitotic kinase, phosphorylates MCAK at multiple sites, which in turn inhibits its microtubule depolymerizing activity and influences its localization at the centromere.[4]
Interestingly, cancer cells can develop rapid and reversible resistance to this compound. This adaptive resistance is driven by alterations in the Aurora B signaling pathway, which lead to the hyper-stabilization of k-MT attachments, effectively counteracting the depolymerizing effect of this compound-potentiated MCAK.[2] This highlights a dynamic interplay between this compound's agonistic action and the cell's own regulatory networks.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of this compound's activity. The following sections provide an overview of the key methodologies employed in the cited research.
In Vitro Microtubule Sedimentation Assay
This assay is used to directly measure the effect of this compound on MCAK's ability to depolymerize microtubules in a purified system.
Principle: Microtubules are polymerized and then incubated with MCAK in the presence or absence of this compound. The reaction is then centrifuged at high speed. Intact microtubules will pellet, while depolymerized tubulin subunits will remain in the supernatant. The amount of tubulin in the supernatant and pellet fractions is then quantified by SDS-PAGE and densitometry.
Protocol Outline:
-
Tubulin Polymerization: Purified tubulin is polymerized in a polymerization buffer (e.g., BRB80 buffer: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) supplemented with GTP and a microtubule-stabilizing agent like taxol.
-
Depolymerization Reaction: Polymerized microtubules are incubated with purified MCAK protein and varying concentrations of this compound (or DMSO as a control) in reaction buffer at 37°C for a defined period.
-
Sedimentation: The reaction mixtures are centrifuged at high speed (e.g., 100,000 x g) at 37°C to pellet the microtubules.
-
Analysis: The supernatant containing depolymerized tubulin is carefully collected. The pellet is resuspended in an equal volume of buffer. Both supernatant and pellet fractions are analyzed by SDS-PAGE, and the protein bands corresponding to tubulin are quantified to determine the percentage of microtubule depolymerization.
Photoactivation-Based Microtubule Stability Assay
This live-cell imaging technique is used to measure the turnover rate of microtubules at kinetochores, providing a direct readout of k-MT attachment stability.[2]
Principle: Cells are engineered to express a photoactivatable form of GFP-tubulin. A specific region of the mitotic spindle, encompassing the kinetochore fibers, is irradiated with a laser to activate the GFP-tubulin. The rate of fluorescence decay in the activated region is then measured over time. A faster decay rate indicates a higher turnover of microtubules and thus, lower k-MT attachment stability.
Protocol Outline:
-
Cell Culture and Transfection: U2OS cells are cultured and transfected with a plasmid encoding photoactivatable GFP-α-tubulin.[2]
-
Drug Treatment: Transfected cells are treated with 100 nM this compound or DMSO for the desired duration.
-
Microscopy Setup: Cells are maintained at 37°C on a microscope stage equipped with a laser for photoactivation and a sensitive camera for time-lapse imaging.
-
Photoactivation: A defined region of interest (ROI) over the metaphase plate is illuminated with a 405 nm laser to photoactivate the GFP-tubulin.
-
Image Acquisition: Fluorescence images are acquired at regular intervals (e.g., every 15-30 seconds) for several minutes.
-
Data Analysis: The fluorescence intensity within the photoactivated region is measured over time and corrected for photobleaching. The half-life of fluorescence decay is calculated to determine the k-MT attachment stability.[2]
Conclusion
This compound is a valuable research tool and a potential therapeutic lead that acts through a specific and well-defined mechanism: the potentiation of MCAK's microtubule-depolymerizing activity. This targeted action on a key mitotic regulator allows for the selective destabilization of kinetochore-microtubule attachments, thereby enhancing the correction of attachment errors that are prevalent in CIN cancer cells. The development of adaptive resistance through the Aurora B signaling pathway underscores the complex interplay between targeted therapies and cellular signaling networks. Further investigation into the precise molecular interactions between this compound and MCAK, as well as strategies to overcome resistance, will be crucial for the continued development of MCAK agonists as a novel class of anti-cancer agents. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, offering a solid foundation for future research and drug development efforts in this area.
References
- 1. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Analysis of Methods to Measure Kinetochore-Microtubule Attachment Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative analysis of methods to measure kinetochore-microtubule attachment stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
The Cellular Target of UMK57: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UMK57 is a novel small-molecule probe that has been identified as a potent agonist of the kinesin-13 motor protein, Mitotic Centromere-Associated Kinesin (MCAK), also known as KIF2C. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the key experimental data supporting these findings. Detailed protocols for the pivotal experiments that elucidated the function of this compound are provided, along with a structured presentation of all relevant quantitative data. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the molecular interactions and experimental designs.
Introduction
Chromosomal instability (CIN) is a hallmark of many cancer cells, leading to aneuploidy and intratumor heterogeneity, which can drive drug resistance and tumor evolution. A key regulator of chromosome segregation fidelity is the dynamic attachment of microtubules to kinetochores (k-MT attachments). Hyperstable k-MT attachments can prevent the correction of erroneous connections, leading to chromosome mis-segregation. The kinesin-13 protein MCAK plays a crucial role in destabilizing these attachments by promoting microtubule depolymerization. This compound has emerged as a valuable chemical tool to study and potentially manipulate this process. It acts by potentiating the microtubule-depolymerizing activity of MCAK, thereby promoting the correction of k-MT attachment errors and suppressing chromosome mis-segregation in CIN cancer cells.[1]
The Primary Cellular Target: MCAK (KIF2C)
The principal cellular target of this compound is the mitotic centromere-associated kinesin (MCAK).[1][2] this compound is not an inhibitor; rather, it is an agonist that enhances the intrinsic microtubule depolymerization activity of MCAK.[1] This potentiation of MCAK activity leads to the destabilization of kinetochore-microtubule attachments during mitosis.[1][3]
Evidence for MCAK as the Direct Target
Several lines of evidence from in vitro and in vivo experiments confirm MCAK as the target of this compound:
-
In Vitro Microtubule Depolymerization: this compound specifically enhances MCAK-dependent microtubule depolymerization in in vitro assays using purified components.[1] A structurally similar but inactive analog, UMK95, has no effect, demonstrating specificity.[1]
-
Kinesin ATPase Activity: this compound does not inhibit the ATPase activity of a panel of other kinesins, indicating its specificity for potentiating MCAK's depolymerase function rather than acting as a general kinesin inhibitor.[1]
-
Cellular Phenotype: Treatment of chromosomally unstable cancer cells with this compound reduces the rate of lagging chromosomes during anaphase, a phenotype consistent with increased error correction due to destabilized k-MT attachments.[1][3] This effect is dependent on the presence of MCAK, as depletion of MCAK abrogates the effect of this compound.
Signaling Pathway Context
This compound's activity is intricately linked with the Aurora B kinase signaling pathway, a key regulator of mitotic progression and k-MT attachment stability.[1] While this compound directly potentiates MCAK, cancer cells can develop adaptive resistance to prolonged this compound treatment by altering the Aurora B pathway to hyper-stabilize k-MT attachments, thereby counteracting the effect of this compound.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the foundational study by Orr et al., 2016.
Table 1: In Vitro Activity of this compound
| Assay | Target | Effect of this compound | Control | Reference |
| Microtubule Sedimentation Assay | MCAK | Enhances MCAK-dependent MT depolymerization | UMK95 (inactive analog) | Orr et al., 2016[1] |
| Kinesin ATPase Assay | Various Kinesins | No inhibitory effect on ATPase activity | DMSO | Orr et al., 2016[1] |
Table 2: Cellular Effects of this compound
| Assay | Cell Line | This compound Concentration | Effect | Reference |
| Cell Proliferation Assay | U2OS | 100–2000 nM | Dose-dependent inhibition of cell proliferation | Orr et al., 2016[1] |
| Lagging Chromosome Assay | U2OS | 100 nM | Significant reduction in lagging chromosomes | Orr et al., 2016[1] |
| HeLa | 100 nM | Significant reduction in lagging chromosomes | Orr et al., 2016[1] | |
| SW-620 | 100 nM | Significant reduction in lagging chromosomes | Orr et al., 2016[1] | |
| RPE-1 | 100 nM | No effect on chromosome segregation | Orr et al., 2016[1] | |
| BJ | 100 nM | No effect on chromosome segregation | Orr et al., 2016[1] | |
| k-MT Attachment Stability Assay (Photoactivation) | U2OS | 100 nM | >35% reduction in k-MT attachment stability (decreased half-life) | Orr et al., 2016[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Microtubule Sedimentation Assay
This assay assesses the ability of this compound to potentiate MCAK-mediated microtubule depolymerization.
Protocol:
-
Microtubule Polymerization: Polymerize tubulin into microtubules in the presence of a non-hydrolyzable GTP analog (e.g., GMPCPP) to create stable microtubules.
-
Reaction Mixture: Prepare a reaction mixture containing polymerized microtubules, purified MCAK protein, and either this compound (experimental), UMK95 (negative control), or DMSO (vehicle control).
-
Incubation: Incubate the reaction mixtures at 37°C to allow for microtubule depolymerization.
-
Ultracentrifugation: Separate the remaining polymerized microtubules (pellet) from the depolymerized tubulin dimers (supernatant) by ultracentrifugation.
-
Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining to quantify the amount of tubulin in each fraction. An increase in the supernatant fraction in the presence of this compound and MCAK indicates enhanced depolymerization.
Lagging Chromosome Assay (Immunofluorescence)
This cell-based assay quantifies the effect of this compound on chromosome segregation fidelity.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., U2OS, HeLa) on coverslips and treat with this compound (e.g., 100 nM) or DMSO for a specified duration (e.g., <1 hour).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with methanol.
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., containing BSA and goat serum).
-
Incubate with a primary antibody against a centromere marker (e.g., anti-centromere antibody, ACA).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain DNA with DAPI.
-
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Identify anaphase cells and quantify the percentage of cells exhibiting one or more lagging chromosomes.
Kinetochore-Microtubule (k-MT) Attachment Stability Assay
This live-cell imaging assay measures the turnover of microtubules at the kinetochore.
Protocol:
-
Cell Line Generation: Establish a cell line (e.g., U2OS) stably expressing photoactivatable GFP-α-tubulin (PA-GFP-tubulin).
-
Live-Cell Imaging Setup: Plate the cells on glass-bottom dishes and mount on a spinning-disk confocal microscope equipped with a 405 nm laser for photoactivation.
-
Treatment: Treat the cells with this compound or DMSO.
-
Photoactivation: In a metaphase cell, use the 405 nm laser to photoactivate a small region of the spindle, including kinetochore-bound microtubules.
-
Time-Lapse Imaging: Acquire time-lapse images of the photoactivated region to monitor the decay of the fluorescent signal as the activated tubulin dimers are turned over.
-
Data Analysis: Measure the fluorescence intensity in the photoactivated region over time. Fit the decay curve to a one-phase exponential decay model to calculate the half-life (t1/2) of the k-MT attachments. A shorter half-life indicates less stable attachments.
Conclusion
The collective evidence strongly supports that the primary cellular target of this compound is the kinesin-13 protein MCAK. This compound acts as a specific agonist, enhancing MCAK's microtubule depolymerase activity. This leads to the destabilization of kinetochore-microtubule attachments, promoting the correction of segregation errors in chromosomally unstable cells. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers utilizing this compound as a chemical probe to investigate the mechanisms of chromosome segregation and the development of novel anti-cancer therapies targeting chromosomal instability.
References
UMK57: A Chemical Probe for the Mitotic Kinesin KIF2C/MCAK
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of UMK57, a small-molecule agonist of the kinesin KIF2C, also known as Mitotic Centromere-Associated Kinesin (MCAK). KIF2C is a critical regulator of microtubule dynamics during mitosis, and its dysregulation is implicated in chromosomal instability (CIN), a hallmark of many cancers. This compound potentiates the microtubule-depolymerizing activity of KIF2C, offering a valuable tool to investigate the intricate processes of chromosome segregation and mitotic spindle function. This document details the biochemical and cellular activities of this compound, provides in-depth experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.
Introduction to KIF2C/MCAK and this compound
Kinesin Family Member 2C (KIF2C), or Mitotic Centromere-Associated Kinesin (MCAK), is a member of the kinesin-13 family of microtubule depolymerases.[1][2] Unlike motor kinesins that transport cargo along microtubules, KIF2C removes tubulin dimers from microtubule ends, a process crucial for correcting erroneous kinetochore-microtubule attachments and ensuring the fidelity of chromosome segregation during mitosis.[3] Elevated expression of KIF2C has been observed in various cancers and is often associated with increased metastasis.[4]
This compound is a cell-permeable small molecule that specifically enhances the microtubule-depolymerizing activity of KIF2C.[5][6] It serves as a chemical probe to study the biological functions of KIF2C, particularly its role in mitigating chromosomal instability. This compound has been shown to reduce the rate of lagging chromosomes in cancer cell lines exhibiting CIN by destabilizing kinetochore-microtubule (k-MT) attachments, thereby allowing for the correction of attachment errors.[1][7]
Quantitative Data
Table 1: Cellular Activity of this compound
| Parameter | Cell Line | Value | Comments | Reference |
| Optimal Concentration for Lagging Chromosome Suppression | U2OS | 100 nM | Maximal effect on chromosome segregation fidelity without significantly affecting mitotic progression. | [1][5] |
| Cell Proliferation IC50 | U2OS | ~500 nM | Estimated as ~5-fold higher than the 100 nM used for chromosome mis-segregation assays. | [1] |
| Effect on k-MT Attachment Stability | U2OS | >35% reduction | Measured as a reduction in the half-life of photoactivated GFP-tubulin at kinetochores. | [1] |
Table 2: Effects of this compound on Chromosome Mis-segregation in CIN Cancer Cell Lines
| Cell Line | Treatment | Lagging Chromosomes (%) | Reference |
| U2OS | DMSO | ~25% | [1] |
| 100 nM this compound (<1 hr) | ~15% | [1] | |
| HeLa | DMSO | ~30% | [1] |
| 100 nM this compound (<1 hr) | ~20% | [1] | |
| SW-620 | DMSO | ~35% | [1] |
| 100 nM this compound (<1 hr) | ~25% | [1] |
Signaling Pathway and Mechanism of Action
This compound enhances the intrinsic ability of KIF2C to depolymerize microtubules. This is particularly critical at the kinetochore-microtubule interface during mitosis. However, the cellular response to this compound is complex and involves regulatory feedback loops, most notably the Aurora B kinase signaling pathway, which can lead to adaptive resistance.
KIF2C Regulation by Aurora B Kinase
Aurora B kinase, a key component of the chromosomal passenger complex, plays a crucial role in regulating KIF2C activity. Aurora B phosphorylates KIF2C at multiple sites, which inhibits its microtubule depolymerization activity. This regulation is essential for the spatial and temporal control of microtubule dynamics during mitosis.
Caption: Regulation of KIF2C by Aurora B kinase during mitosis.
This compound Mechanism of Action and Adaptive Resistance
This compound directly potentiates the activity of KIF2C, leading to increased microtubule depolymerization and correction of kinetochore-microtubule attachment errors. However, cancer cells can develop rapid adaptive resistance to this compound. This resistance is mediated by alterations in the Aurora B signaling pathway, which hyper-stabilize kinetochore-microtubule attachments, counteracting the effect of this compound.
References
- 1. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCAK/Kif2C centromeric activity level tunes K-fiber stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KIF2C condensation concentrates PLK1 and phosphorylated BRCA2 on kinetochore microtubules in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitotic Centromere-Associated Kinesin (MCAK/KIF2C) Regulates Cell Migration and Invasion by Modulating Microtubule Dynamics and Focal Adhesion Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
The Role of UMK57 in the Correction of Chromosomal Instability: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chromosomal instability (CIN) is a hallmark of many cancers and is associated with tumor progression, therapeutic resistance, and poor patient outcomes. CIN is characterized by an increased rate of chromosome mis-segregation during mitosis. A key driver of this instability is the hyperstabilization of kinetochore-microtubule (k-MT) attachments, which prevents the efficient correction of erroneous connections. The small molecule UMK57 has emerged as a promising agent that can correct CIN by specifically potentiating the activity of the mitotic centromere-associated kinesin (MCAK), a microtubule depolymerase. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, details relevant experimental protocols for its evaluation, and illustrates the signaling pathways involved.
Introduction to Chromosomal Instability and the Role of Kinetochore-Microtubule Attachments
Faithful chromosome segregation during mitosis is essential for maintaining genomic integrity. This process is orchestrated by the mitotic spindle, a complex machinery of microtubules that attach to chromosomes at specialized protein structures called kinetochores. The establishment of correct bi-oriented attachments, where sister kinetochores are attached to microtubules from opposite spindle poles, is crucial. Errors in these attachments, such as merotelic attachments (where one kinetochore is attached to both poles), are common but are typically corrected by a sophisticated cellular surveillance mechanism known as the spindle assembly checkpoint (SAC).
In many cancer cells, a state of chromosomal instability (CIN) exists, characterized by a high frequency of chromosome mis-segregation. A primary cause of CIN is the presence of hyperstable kinetochore-microtubule (k-MT) attachments, which impairs the cell's ability to correct erroneous connections before anaphase onset. This leads to lagging chromosomes and the formation of micronuclei in daughter cells, driving aneuploidy and intratumor heterogeneity.[1][2]
This compound: A Chemical Agonist of MCAK for the Correction of CIN
This compound is a small molecule that has been identified as a chemical agonist of the kinesin-13 protein MCAK (also known as KIF2C).[1][3] MCAK is a microtubule depolymerase that plays a critical role in correcting improper k-MT attachments by promoting their turnover.[1] In CIN cancer cells with hyperstable k-MT attachments, the endogenous activity of MCAK is often insufficient to resolve these errors efficiently.
This compound potentiates the microtubule-destabilizing activity of MCAK, leading to a decrease in the stability of k-MT attachments.[1][4] This enhanced turnover facilitates the correction of erroneous attachments, thereby improving the fidelity of chromosome segregation and reducing the rate of lagging chromosomes.[3][4]
Mechanism of Action
The core mechanism of this compound involves the direct enhancement of MCAK's enzymatic activity. This leads to a cascade of events at the kinetochore-microtubule interface during mitosis, ultimately resulting in the correction of attachment errors.
Quantitative Effects of this compound on Chromosome Segregation
Treatment of various CIN cancer cell lines with this compound has been shown to significantly reduce the rate of chromosome mis-segregation. The optimal concentration for this effect, without significantly impacting mitotic progression, has been identified as 100 nM in U2OS cells.[4]
| Cell Line | Treatment | Lagging Chromosomes (%) | Fold Reduction | Reference |
| U2OS | DMSO (Control) | 35.2 | - | [4] |
| 100 nM this compound | 15.1 | 2.33 | [4] | |
| HeLa | DMSO (Control) | 28.9 | - | [4] |
| 100 nM this compound | 12.5 | 2.31 | [4] | |
| SW-620 | DMSO (Control) | 25.4 | - | [4] |
| 100 nM this compound | 11.8 | 2.15 | [4] | |
| hTERT-RPE-1 (Non-transformed) | DMSO (Control) | 3.1 | - | [4] |
| 100 nM this compound | 3.5 | No significant change | [4] | |
| BJ (Non-transformed) | DMSO (Control) | 2.8 | - | [4] |
| 100 nM this compound | 3.2 | No significant change | [4] |
Table 1: Effect of this compound on Lagging Chromosome Rates in Human Cell Lines. Data shows a significant reduction in lagging chromosomes in CIN cancer cell lines upon treatment with this compound, with minimal effect on non-transformed diploid cell lines.[4]
Adaptive Resistance to this compound
A significant challenge in the therapeutic application of this compound is the rapid development of adaptive resistance in cancer cells.[4][5] Within a few days of continuous treatment, the rate of chromosome mis-segregation rebounds. This resistance is not due to the inactivation of this compound but rather a compensatory mechanism involving the Aurora B kinase signaling pathway.[4][6]
Aurora B kinase, a key component of the chromosomal passenger complex, plays a crucial role in destabilizing incorrect k-MT attachments. In response to this compound-induced destabilization, cancer cells can alter the Aurora B signaling network to hyper-stabilize k-MT attachments, effectively counteracting the effect of this compound.[4][5] This adaptive resistance is reversible upon withdrawal of the drug.[5]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the role of this compound in correcting chromosomal instability.
Cell Culture and Drug Treatment
-
Cell Lines: CIN cancer cell lines (e.g., U2OS, HeLa, SW-620) and non-transformed diploid cell lines (e.g., hTERT-RPE-1, BJ).
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentration (e.g., 100 nM). Treat cells for the specified duration (e.g., 1 hour for acute effects, or longer for resistance studies). An equivalent concentration of DMSO should be used as a vehicle control.
Immunofluorescence Staining for Lagging Chromosomes
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with this compound or DMSO as described above.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Antibody Staining: Incubate with primary antibodies (e.g., anti-α-tubulin for spindle, anti-centromere antibody (ACA) for kinetochores) overnight at 4°C. Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
DNA Staining and Mounting: Stain DNA with DAPI and mount the coverslips on glass slides with mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Score anaphase cells for the presence of lagging chromosomes (chromosomes that are not properly segregated to the spindle poles).
Measurement of Kinetochore-Microtubule Stability
-
Cell Line: Use a cell line stably expressing GFP-tubulin.
-
Drug Treatment: Treat cells with this compound or DMSO.
-
Microscopy: Use a confocal microscope equipped with a photoactivation module.
-
Photoactivation: In metaphase cells, photoactivate a small region of GFP-tubulin near the kinetochores of aligned chromosomes.
-
Time-Lapse Imaging: Acquire time-lapse images of the photoactivated region.
-
Analysis: Measure the rate of fluorescence dissipation from the kinetochore microtubules. A faster rate of dissipation indicates lower stability.[4]
Fluorescence In Situ Hybridization (FISH)
-
Purpose: To assess aneuploidy and chromosome-specific mis-segregation rates.
-
Cell Preparation: Treat cells with this compound or DMSO. Arrest cells in mitosis using a mitotic inhibitor (e.g., colcemid). Prepare chromosome spreads on microscope slides.
-
Probe Hybridization: Use fluorescently labeled DNA probes specific for certain chromosomes. Hybridize the probes to the chromosome spreads.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of signals for each probe in a large population of cells to determine the degree of aneuploidy.[7][8]
This compound in the Context of Aging
Interestingly, the utility of this compound may extend beyond cancer therapy. Studies have shown that chromosomal instability also increases with cellular aging.[7][8] Elderly cells exhibit an increased number of stable k-MT attachments, similar to CIN cancer cells. Treatment of aged cells with this compound has been shown to decrease the rate of chromosome mis-segregation and delay the onset of cellular senescence.[3][7][8] This suggests that pharmacological enhancement of MCAK activity could be a strategy to counteract age-associated cellular decline.
Conclusion and Future Directions
This compound represents a targeted approach to correct a fundamental defect in many cancer cells: chromosomal instability. By potentiating the activity of MCAK, this compound effectively destabilizes the hyperstable kinetochore-microtubule attachments that drive chromosome mis-segregation. While the rapid development of adaptive resistance through the Aurora B pathway presents a significant hurdle for its clinical application as a monotherapy, it also provides valuable insights into the plasticity of mitotic signaling networks in cancer cells.
Future research should focus on strategies to overcome this resistance, potentially through combination therapies that co-target the Aurora B pathway. Furthermore, the promising results in the context of cellular aging open up new avenues for investigating this compound as a potential agent to mitigate age-related pathologies. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of this compound and similar molecules in the fight against cancer and age-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Chromosomal Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 4. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence | EMBO Reports [link.springer.com]
Investigating Cellular Senescence with UMK57: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of UMK57, a small-molecule agonist of the kinesin-13 protein MCAK (mitotic centromere-associated kinesin), in the investigation and potential delay of cellular senescence. Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging and contributes to a variety of age-related pathologies. This compound has emerged as a promising tool to counteract age-associated chromosomal instability (CIN), a key driver of senescence.
Introduction to this compound and Cellular Senescence
Cellular senescence is a complex process triggered by various stressors, including telomere shortening, DNA damage, and oncogenic signaling.[1][2][3] Senescent cells accumulate in tissues with age and contribute to the aging phenotype through the secretion of a pro-inflammatory cocktail of cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP).[3][4]
A key contributor to the induction of senescence is chromosomal instability (CIN), which refers to the high rate of chromosome mis-segregation during mitosis.[5] Elderly cells often exhibit an increased number of stable kinetochore-microtubule (k-MT) attachments, leading to a decreased efficiency in correcting improper connections and a higher incidence of CIN.[5] This, in turn, can lead to the formation of micronuclei, which can trigger a pro-inflammatory response and induce senescence.[6]
This compound is a small molecule that specifically potentiates the microtubule-depolymerizing activity of MCAK.[6][7] By enhancing MCAK activity, this compound promotes the destabilization of k-MT attachments, allowing for the correction of erroneous connections and thereby reducing the rate of chromosome mis-segregation.[6][7] This action has been shown to delay the onset of cellular senescence in aged cells.[5][6]
Mechanism of Action of this compound
The primary mechanism of action of this compound in the context of cellular senescence is the enhancement of MCAK activity. This leads to a cascade of events that ultimately suppresses CIN and delays the onset of senescence-associated phenotypes.
Signaling Pathway of this compound in Delaying Cellular Senescence
Caption: this compound enhances MCAK activity, leading to the destabilization of kinetochore-microtubule attachments, which in turn reduces chromosomal instability and delays cellular senescence.
Quantitative Data on this compound's Effects
The efficacy of this compound in mitigating age-associated cellular senescence has been quantified through various experimental assays. The following tables summarize the key findings.
Table 1: Effect of this compound (1 µM for 24h) on Senescence Biomarkers in Elderly Human Dermal Fibroblasts (HDFs) [6]
| Biomarker | DMSO (Control) | This compound |
| % of 53BP1 + p21 positive cells | ~25% | ~18% |
| % of SA-β-galactosidase positive cells | ~30% | ~22% |
Table 2: Effect of this compound (1 µM for 96h) on Chromosomal Instability and Senescence in Elderly HDFs [5][6][8]
| Parameter | DMSO (Control) | This compound |
| Aneusomy Index (Chromosomes 7, 12, 18) | ~0.12 | ~0.06 |
| Chromosome Mis-segregation Rate | ~2.2% | ~1.1% |
| % of Micronucleated cells | ~10% | ~6% |
| % of 53BP1 + p21 positive cells | ~28% | ~15% |
| % of SA-β-galactosidase positive cells | ~35% | ~20% |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon the findings related to this compound. Below are protocols for key experiments.
Cell Culture and this compound Treatment
-
Cell Lines: Primary human dermal fibroblasts (HDFs) from neonatal and elderly donors.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 incubator.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are treated with a final concentration of 1 µM this compound or an equivalent volume of DMSO as a control for the indicated durations (24h or 96h).[6] For long-term studies, the medium containing this compound is renewed every 3-4 days.[6]
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay identifies senescent cells based on their increased lysosomal content and activity.
-
Fixation: Wash cells with PBS and fix with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Staining: Wash cells twice with PBS and incubate with the staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) at 37°C overnight in a dry incubator.
-
Imaging: Acquire images using a bright-field microscope. Senescent cells will appear blue.
Immunofluorescence for Senescence and Mitotic Markers
This technique is used to visualize and quantify specific proteins within the cells.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 3% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate cells with primary antibodies (e.g., anti-p21, anti-53BP1, anti-α-tubulin, anti-phospho-Aurora B) overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Counterstain DNA with DAPI and mount coverslips on slides with an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Fluorescence In Situ Hybridization (FISH)
FISH is employed to detect aneuploidy and chromosome mis-segregation.
-
Cell Preparation: Arrest cells in mitosis using a mitotic inhibitor (e.g., colcemid). Harvest and treat cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells, followed by fixation in methanol:acetic acid (3:1).
-
Slide Preparation: Drop the fixed cell suspension onto clean glass slides and allow them to air dry.
-
Probe Hybridization: Denature the cellular DNA and the fluorescently labeled chromosome-specific DNA probes. Hybridize the probes to the slides overnight at 37°C in a humidified chamber.
-
Washing and Counterstaining: Wash the slides to remove unbound probes and counterstain the DNA with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and count the number of signals for each chromosome probe per nucleus to determine the aneusomy index and mis-segregation rates.[6]
Experimental Workflow for Assessing this compound's Effect on Senescence
Caption: Workflow for evaluating the impact of this compound on cellular senescence markers and chromosomal instability in aged human dermal fibroblasts.
Conclusion and Future Directions
This compound represents a targeted approach to combat cellular senescence by addressing one of its root causes: chromosomal instability. The data strongly suggest that by enhancing the activity of MCAK, this compound can effectively reduce chromosome mis-segregation and delay the onset of senescence in aged cells.[5][6] This makes this compound a valuable research tool for dissecting the mechanisms linking CIN and aging.
Future research should focus on the long-term effects and potential off-target effects of this compound in more complex in vivo models. While studies in elderly human cells have not shown the adaptive resistance observed in some cancer cell lines, this remains an important consideration for potential therapeutic applications.[6][8] Further investigation into the upstream regulation of MCAK in aging and how this compound interacts with other cellular pathways will be crucial for a comprehensive understanding of its potential as a senotherapeutic agent.
References
- 1. Key elements of cellular senescence involve transcriptional repression of mitotic and DNA repair genes through the p53-p16/RB-E2F-DREAM complex | Aging [aging-us.com]
- 2. Frontiers | Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype [frontiersin.org]
- 3. anygenes.com [anygenes.com]
- 4. Understanding cellular senescence: pathways involved, therapeutics and longevity aiding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Impact of UMK57 on Kinetochore-Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule UMK57 and its effects on the intricate dynamics of kinetochore-microtubule (k-MT) interactions during mitosis. This compound has emerged as a critical tool for studying chromosome segregation and a potential therapeutic agent for diseases characterized by chromosomal instability (CIN), such as cancer. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to offer a comprehensive resource for professionals in the field.
Core Mechanism of Action: Potentiating MCAK Activity
This compound functions as a specific agonist of the mitotic centromere-associated kinesin (MCAK), also known as KIF2C, a member of the kinesin-13 family of microtubule depolymerases.[1] Unlike compounds that directly target microtubules, this compound enhances the intrinsic microtubule-destabilizing activity of MCAK.[2][3] This potentiation of MCAK leads to a decrease in the stability of k-MT attachments, which is a critical process for the correction of erroneous attachments and the maintenance of genomic integrity during cell division.[2][4]
The primary effect of this compound is the destabilization of k-MT attachments specifically during metaphase, with little to no appreciable effects on other mitotic processes at sub-lethal doses.[2] This targeted activity makes this compound a valuable instrument for dissecting the mechanisms of mitotic error correction.
Quantitative Impact of this compound on Mitotic Events
The following tables summarize the quantitative effects of this compound on various aspects of mitosis across different human cell lines. These data highlight the dose-dependent and cell-type-specific responses to this compound treatment.
Table 1: Effect of this compound on Lagging Chromosome Rates
| Cell Line | This compound Concentration | Treatment Duration | Change in Lagging Chromosome Rate | Reference |
| U2OS | 100 nM | < 1 hour | Significant reduction | [2] |
| HeLa | 100 nM | < 1 hour | Significant reduction | [2] |
| SW-620 | 100 nM | < 1 hour | Significant reduction | [2] |
| RPE-1 (non-transformed) | 100 nM | < 1 hour | No significant effect | [2] |
| BJ (non-transformed) | 100 nM | < 1 hour | No significant effect | [2] |
| SW620 | 100 nM | 1 hour | Decrease from 34% to 25% | [5] |
| SW620 | 100 nM | 72 hours | Rebound to 37% (Adaptive Resistance) | [5] |
Table 2: Effect of this compound on Kinetochore-Microtubule Stability
| Cell Line | This compound Concentration | Parameter Measured | Observed Effect | Reference |
| U2OS | 100 nM | k-MT attachment stability (metaphase) | Reduced by over 35% | [2] |
| U2OS | 100 nM | k-MT attachment stability (prometaphase) | No significant change | [2] |
| U2OS | 100 nM | k-MT half-life | Decreased | [6] |
| Elderly Human Dermal Fibroblasts | 1 µM | Calcium-stable k-fiber intensity (metaphase) | Decreased | [7][8] |
Table 3: Effect of this compound on Mitotic Progression and Spindle Dynamics
| Cell Line | This compound Concentration | Parameter Measured | Observed Effect | Reference |
| U2OS | 100 nM | Mitotic progression | No significant alteration | [2] |
| RPE-1 (chromosomally stable) | High dose (e.g., 1 µM) | Mitotic duration | Lengthened | [4][5] |
| Elderly Human Dermal Fibroblasts | 1 µM | Mitotic duration | Rescued mitotic delay | [7] |
| U2OS | 100 nM | Inter-kinetochore distance | Subtle but significant reduction | [2] |
| U2OS | 100 nM | Spindle Length | No significant difference | [9] |
Signaling Pathways and Adaptive Resistance
A critical aspect of this compound's impact is the development of adaptive resistance in cancer cells.[10] Prolonged exposure to this compound leads to a rebound in chromosome mis-segregation rates. This resistance is not due to the loss of this compound's effect on MCAK but rather a compensatory alteration in mitotic signaling pathways, primarily involving Aurora B kinase.[2][10]
Initially, this compound-induced MCAK activity destabilizes k-MTs, promoting error correction. However, over time, cancer cells adapt by hyper-stabilizing k-MT attachments through changes in the Aurora B signaling network.[2][10] This adaptation involves increased phosphorylation of kinetochore proteins that stabilize microtubule attachments, effectively counteracting the effect of this compound.[4] Interestingly, this adaptive resistance is reversible upon removal of the compound.[2]
Further research has implicated Aurora kinase A (AurKA) and the protein BOD1L1 in this resistance mechanism.[4][11] Inhibition of AurKA or depletion of BOD1L1 can prevent or eliminate the acquired resistance to this compound.[4][11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the research described. Below are outlines of key experimental protocols used to investigate the effects of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: U2OS, HeLa, SW-620, RPE-1, and HCT116 cells are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin, and incubated at 37°C in a 5% CO2 atmosphere.
-
This compound Treatment: A stock solution of this compound in DMSO is diluted to the desired final concentration in the cell culture medium. For acute treatments, cells are incubated with this compound for 1-3 hours. For long-term studies on adaptive resistance, cells are cultured in the continuous presence of this compound for 72 hours or longer.[2]
Immunofluorescence Staining for Lagging Chromosomes
-
Cell Seeding: Cells are seeded on glass coverslips to achieve 50-70% confluency.
-
Drug Treatment: Cells are treated with DMSO (control) or this compound at the desired concentration and duration.
-
Fixation: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Cells are permeabilized with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked with a solution like 3% bovine serum albumin (BSA) in PBS for 1 hour.
-
Antibody Incubation: Cells are incubated with primary antibodies (e.g., anti-tubulin, anti-centromere antibodies like ACA/CREST) overnight at 4°C, followed by incubation with fluorescently labeled secondary antibodies.
-
DNA Staining: DNA is counterstained with DAPI.
-
Mounting and Imaging: Coverslips are mounted on slides and imaged using a fluorescence microscope. Anaphase cells are scored for the presence of lagging chromosomes.
Kinetochore-Microtubule Stability Assay (Cold-Shock or Calcium Treatment)
-
Cell Culture and Treatment: Cells grown on coverslips are treated with DMSO or this compound.
-
Depolymerization of Unstable Microtubules: To assess stable k-MTs, cells are exposed to a cold buffer (on ice) or a calcium-containing buffer for a defined period (e.g., 5-10 minutes) to depolymerize non-kinetochore and unstable microtubules.[9][12]
-
Fixation and Staining: Cells are immediately fixed and processed for immunofluorescence, staining for tubulin, centromeres, and DNA.
-
Image Analysis: The fluorescence intensity of the remaining tubulin signal at the kinetochores (k-fibers) is quantified to measure k-MT stability.[7][8]
Live-Cell Imaging of Mitotic Progression
-
Cell Seeding: Cells expressing fluorescently tagged histones (e.g., H2B-GFP) and/or tubulin are seeded in glass-bottom dishes.
-
Drug Addition: The imaging medium containing DMSO or this compound is added to the cells just before or at the start of imaging.
-
Time-Lapse Microscopy: Mitotic cells are imaged at regular intervals (e.g., every 2-5 minutes) using a live-cell imaging system equipped with environmental control (37°C, 5% CO2).
-
Data Analysis: The duration of mitosis (from nuclear envelope breakdown to anaphase onset) and the fidelity of chromosome segregation are determined from the time-lapse movies.
Conclusion and Future Directions
This compound is a powerful chemical probe that has significantly advanced our understanding of the mechanisms governing kinetochore-microtubule dynamics and mitotic fidelity. Its ability to specifically potentiate MCAK activity allows for the targeted destabilization of k-MT attachments, providing a means to study the error correction process in detail. The discovery of adaptive resistance to this compound in cancer cells has unveiled the remarkable plasticity of mitotic signaling networks and highlighted the challenges in developing therapies that target chromosomal instability.
Future research should continue to explore the molecular players involved in the adaptive response to this compound, which could reveal novel therapeutic targets to overcome drug resistance. Furthermore, the differential sensitivity of cancer cells versus non-transformed cells to this compound warrants further investigation for its potential in developing selective anti-cancer strategies. The detailed methodologies and quantitative data presented in this guide serve as a foundational resource for researchers and drug development professionals aiming to build upon this critical body of work.
References
- 1. probechem.com [probechem.com]
- 2. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence | EMBO Reports [link.springer.com]
- 8. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative Analysis of Methods to Measure Kinetochore-Microtubule Attachment Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A comparative analysis of methods to measure kinetochore-microtubule attachment stability - PubMed [pubmed.ncbi.nlm.nih.gov]
UMK57: A Technical Guide to its Discovery, Characterization, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of UMK57, a small molecule agonist of the mitotic centromere-associated kinesin (MCAK). This compound was identified through a high-throughput screen as a potentiator of the microtubule-depolymerizing activity of the kinesin-13 protein MCAK.[1] It has been characterized as a valuable research tool for studying chromosomal instability (CIN) and the intricate signaling pathways that govern mitotic fidelity. This document details the discovery, mechanism of action, and cellular effects of this compound, along with protocols for key experimental procedures and a summary of quantitative data.
Discovery and Core Properties
This compound was discovered from a high-throughput screen designed to identify small molecules that modulate the activity of kinesin-13 proteins.[2] While the detailed protocol of the initial screen is not publicly available, subsequent characterization revealed that this compound does not inhibit the ATPase activity of a panel of kinesins but specifically enhances the microtubule depolymerization activity of MCAK.[2] A structurally similar but inactive analog, UMK95, serves as a useful negative control in experiments.[2] Titration experiments in U2OS cancer cells identified 100 nM as the optimal concentration to achieve the maximal effect on chromosome segregation fidelity without significantly impacting mitotic progression.[2][3]
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₇H₁₇N₃S |
| Molecular Weight | 295.40 g/mol |
| CAS Number | 342595-74-8 |
Mechanism of Action: Potentiating MCAK Activity
This compound functions as a chemical agonist of MCAK (also known as KIF2C), a member of the kinesin-13 family of microtubule depolymerases.[2] MCAK plays a critical role in mitosis by correcting erroneous kinetochore-microtubule (k-MT) attachments, thereby ensuring accurate chromosome segregation.[2] this compound enhances the intrinsic ability of MCAK to depolymerize microtubules, leading to the destabilization of k-MT attachments.[2] This potentiation of MCAK activity specifically targets the hyperstable k-MT attachments often observed in cancer cells exhibiting chromosomal instability (CIN).[2] The effects of this compound are dependent on the presence of MCAK, as its ability to reduce chromosome mis-segregation is lost in MCAK-depleted cells.[2]
Cellular Effects and Adaptive Resistance
Suppression of Chromosomal Instability
In various CIN cancer cell lines (e.g., U2OS, HeLa, SW-620), treatment with this compound has been shown to significantly reduce the rate of lagging chromosomes during anaphase.[2] This effect is not observed in non-transformed diploid cell lines, suggesting a therapeutic window for targeting CIN-positive cancers.[2] The primary mechanism for this suppression of CIN is the this compound-mediated destabilization of k-MT attachments, which allows for the efficient correction of attachment errors.[2]
Adaptive Resistance via the Aurora B Signaling Pathway
A key finding in the characterization of this compound is the rapid development of adaptive resistance in cancer cells.[2] Within a few days of continuous treatment, the initial suppression of chromosome mis-segregation is reversed, and the rate of lagging chromosomes returns to near-baseline levels.[2] This resistance is not due to the degradation or efflux of this compound but is driven by alterations in the Aurora B signaling pathway.[2]
Aurora B kinase is a crucial regulator of mitotic progression, and its activity is tightly controlled to ensure proper k-MT attachments. In response to prolonged this compound treatment, cancer cells upregulate the Aurora B signaling pathway, leading to the hyper-stabilization of k-MT attachments, which counteracts the effect of this compound.[2] This adaptive resistance is reversible upon removal of the compound.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Effect of this compound on Lagging Chromosomes in Various Cell Lines
| Cell Line | Treatment | Percentage of Anaphases with Lagging Chromosomes | Fold Change |
| U2OS | DMSO | 35% | - |
| 100 nM this compound (<1 hr) | 15% | 0.43 | |
| HeLa | DMSO | 40% | - |
| 100 nM this compound (<1 hr) | 20% | 0.50 | |
| SW-620 | DMSO | 30% | - |
| 100 nM this compound (<1 hr) | 18% | 0.60 | |
| RPE-1 | DMSO | 5% | - |
| (non-transformed) | 100 nM this compound (<1 hr) | 5% | 1.00 |
| BJ | DMSO | 4% | - |
| (non-transformed) | 100 nM this compound (<1 hr) | 4% | 1.00 |
Data compiled from Orr et al., 2016.[2]
Table 2: Time-Course of Adaptive Resistance to this compound in U2OS Cells
| Treatment Duration | Percentage of Anaphases with Lagging Chromosomes |
| < 1 hour | 15% |
| 24 hours | 20% |
| 48 hours | 28% |
| 72 hours | 33% |
| 96 hours | 35% |
Data compiled from Orr et al., 2016.[2]
Visualizations of Pathways and Workflows
This compound Mechanism of Action and Adaptive Resistance Pathway
Caption: this compound potentiates MCAK to suppress CIN, which is counteracted by Aurora B upregulation during prolonged treatment.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for characterizing this compound's effects in vitro and in cell-based models.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used in the characterization of this compound. These are based on established methodologies and should be optimized for specific laboratory conditions.
Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed cells (e.g., U2OS) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Lagging Chromosome Assay (Immunofluorescence)
-
Cell Culture and Treatment: Plate cells on sterile glass coverslips in a 6-well plate. Treat the cells with 100 nM this compound or vehicle control for the desired duration (e.g., 1 hour for acute treatment, 72 hours for resistance studies).
-
Fixation: Rinse the coverslips with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the coverslips three times with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 3% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended antibodies: anti-centromere antibody (ACA/CREST) to mark kinetochores.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Wash three times with PBS. Stain DNA with DAPI (1 µg/mL in PBS) for 5 minutes. Wash with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Identify anaphase cells and quantify the percentage of cells with lagging chromosomes, defined as chromosomes that are not properly segregated to the spindle poles.
In Vitro Microtubule Depolymerization Assay
-
Microtubule Polymerization: Polymerize purified tubulin (e.g., 20 µM) in a suitable buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) with 1 mM GTP at 37°C for 30 minutes. Stabilize the microtubules with 20 µM taxol.
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing BRB80 buffer, an ATP regeneration system (e.g., creatine kinase/phosphocreatine), and varying concentrations of this compound.
-
Initiate Depolymerization: Add purified MCAK protein to the wells, followed by the taxol-stabilized microtubules.
-
Measurement: Monitor the depolymerization of microtubules over time by measuring the decrease in light scattering at 340 nm using a spectrophotometer.
-
Analysis: Calculate the rate of microtubule depolymerization for each concentration of this compound and compare it to the control without the compound.
Chemical Synthesis
Conclusion
This compound is a potent and specific small molecule potentiator of MCAK that has been instrumental in elucidating the mechanisms of chromosomal instability and adaptive drug resistance in cancer cells. Its ability to modulate the stability of kinetochore-microtubule attachments makes it a valuable tool for mitotic research. The development of adaptive resistance to this compound through the Aurora B signaling pathway highlights the plasticity of cancer cells and provides important insights for the development of novel anti-cancer therapies targeting chromosomal instability. This technical guide provides a comprehensive overview of the discovery, characterization, and experimental utilization of this compound for the scientific community.
References
UMK57 as a Potentiator of Kinesin-13/MCAK: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The kinesin-13 family of proteins, particularly the Mitotic Centromere-Associated Kinesin (MCAK/KIF2C), are critical regulators of microtubule dynamics essential for the faithful segregation of chromosomes during mitosis. Dysregulation of this process leads to chromosomal instability (CIN), a hallmark of many cancers and a contributor to cellular senescence. UMK57 has been identified as a small-molecule agonist that specifically potentiates the microtubule-depolymerizing activity of MCAK. This guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative findings, details relevant experimental protocols, and discusses the signaling pathways involved, including the mechanisms of adaptive resistance observed in cancer cells.
Introduction to Kinesin-13 and Chromosomal Instability
The Kinesin-13 family comprises a unique class of kinesin motor proteins that do not function as processive transporters. Instead, they specialize in depolymerizing microtubules from their ends.[1] This activity is vital during mitosis, where they regulate the length of spindle microtubules and, crucially, help resolve improper attachments between kinetochores and microtubules (k-MT).[1][2]
Erroneous k-MT attachments, if not corrected, can lead to whole-chromosome mis-segregation during anaphase, a condition known as chromosomal instability (CIN). CIN is a driving force in tumorigenesis, contributing to intra-tumor heterogeneity and promoting drug resistance.[3][4] It is also associated with the aging process, where it can trigger cellular senescence.[5] The kinesin-13 protein MCAK (Mitotic Centromere-Associated Kinesin, also known as KIF2C) is a key player in the error correction machinery, and its potentiation represents a promising therapeutic strategy for diseases characterized by CIN.[5][6]
This compound is a small molecule identified as a specific agonist of MCAK.[7] It enhances MCAK's intrinsic ability to destabilize k-MT attachments, thereby promoting the correction of attachment errors and suppressing chromosome mis-segregation.[3][8]
This compound: Mechanism of Action
This compound acts by specifically potentiating the microtubule depolymerization activity of MCAK.[3][9] Unlike many compounds that target the mitotic machinery, this compound does not inhibit the ATPase activity of kinesins.[3][9] Its effects are dependent on the presence of MCAK, as depletion of MCAK abrogates the molecule's ability to reduce chromosome mis-segregation.[9] Importantly, treatment with this compound does not alter the cellular levels or the localization of the MCAK protein itself.[3][7] The primary mechanism involves the destabilization of k-MT attachments during metaphase, which provides a larger window of opportunity for the cell's error correction machinery to resolve improper connections before anaphase onset.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound as reported in the literature.
Table 1: Effect of this compound on Lagging Chromosome Rates in Human Cell Lines
| Cell Line | Cell Type | Baseline Lagging Chromosomes | Effect of this compound Treatment | Reference |
|---|---|---|---|---|
| U2OS | CIN Cancer (Osteosarcoma) | High | Significant Reduction | [3] |
| HeLa | CIN Cancer (Cervical) | High | Significant Reduction | [3] |
| SW-620 | CIN Cancer (Colorectal) | High | Significant Reduction | [3] |
| RPE-1 | Non-transformed Diploid | Low | No significant effect | [3] |
| BJ | Non-transformed Diploid | Low | No significant effect |[3] |
Table 2: Experimental Concentrations and Effects of this compound
| Concentration | Cell Type / System | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| 1 µM | Human Dermal Fibroblasts | 24-96 hours | Rescued mitotic delay in elderly cells; decreased k-fiber stability; reduced aneuploidy. | [5][10] |
| Sub-lethal doses | CIN Cancer Cells | < 72 hours | Destabilizes k-MT attachments; increases chromosome segregation fidelity. | [3][4] |
| Dose-dependent | Various | Not specified | Inhibition of cell proliferation. | [3][9] |
| 1 µM | RPE-1 (Chromosomally stable) | Not specified | Slowed mitotic duration (in contrast to effect in CIN cells). |[11] |
Signaling Pathways and Logical Relationships
Core Mechanism of this compound Action
The primary pathway for this compound involves the direct potentiation of MCAK, leading to improved mitotic fidelity.
Caption: Core signaling pathway of this compound in reducing chromosomal instability.
Adaptive Resistance to this compound in Cancer Cells
Prolonged exposure to this compound in CIN cancer cells induces a reversible adaptive resistance, primarily through the Aurora B signaling network.[3][4]
Caption: Adaptive resistance pathway to this compound in CIN cancer cells.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
5.1. In Vitro Microtubule Depolymerization Assay
This assay directly measures the effect of this compound on MCAK's enzymatic activity.
Caption: Workflow for in vitro microtubule depolymerization assays.
-
Methodology:
-
Microtubule Preparation: Assemble fluorescently labeled, stabilized microtubules (e.g., using GMPCPP or taxol).
-
Reaction: Incubate purified recombinant MCAK protein with the stabilized microtubules in the presence of ATP and either this compound or a vehicle control (DMSO).
-
Measurement via Microscopy: Aliquots of the reaction are taken at time points, fixed, and visualized by fluorescence microscopy to measure the change in microtubule length over time.[3][9]
-
Measurement via Sedimentation: Alternatively, the reaction is stopped, and samples are subjected to ultracentrifugation to separate microtubule polymers (pellet) from soluble tubulin dimers (supernatant). The amount of tubulin in each fraction is quantified by SDS-PAGE and densitometry. An increase in the soluble fraction indicates depolymerization.[3][9]
-
5.2. Lagging Chromosome Analysis in Cultured Cells
This cell-based assay quantifies the primary biological effect of this compound on mitotic fidelity.
Caption: Experimental workflow for lagging chromosome analysis.
-
Methodology:
-
Cell Culture: Plate cells (e.g., U2OS, HeLa) on glass coverslips and allow them to adhere.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control for a specified duration (e.g., <1 hour for acute effects, >72 hours for resistance studies).[3]
-
Fixation: Fix cells in cold methanol or paraformaldehyde, followed by permeabilization if required.
-
Staining: Incubate cells with a primary antibody against a centromere marker (e.g., Anti-Centromere Antibody, ACA) followed by a fluorescently labeled secondary antibody. Counterstain DNA with DAPI.[3]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Identify cells in anaphase based on DAPI staining. Score the percentage of anaphase cells that exhibit one or more chromosomes or chromosome fragments lagging between the two separating sets of chromosomes.[3]
-
Applications and Limitations
Potential Applications:
-
Research Tool: this compound is an invaluable chemical probe for studying the mechanisms of chromosome segregation, error correction, and the consequences of CIN.
-
Therapeutic Strategy for CIN Cancers: By transiently increasing chromosome segregation fidelity, this compound could potentially be used to reduce the genomic heterogeneity that drives drug resistance. However, the rapid onset of adaptive resistance is a major hurdle.
-
Anti-Aging Intervention: this compound has been shown to rescue age-associated CIN and delay cellular senescence in non-cancerous cells, suggesting a potential strategy to counteract aspects of cellular aging.[5] Notably, adaptive resistance was not observed in this context, making it a more promising avenue.[10][12]
Limitations:
-
Adaptive Resistance: In cancer cells, the rapid (within days) development of resistance via Aurora B pathway alterations severely limits its potential for long-term monotherapy.[3][4][6] Combination therapies that co-target the Aurora B pathway might circumvent this issue.
-
Therapeutic Window: The concentration of this compound must be carefully optimized, as high doses can impair mitosis even in chromosomally stable cells.[11]
Conclusion
This compound is a specific and potent small-molecule agonist of the kinesin-13 protein MCAK. It serves as a powerful tool for dissecting the intricate processes of mitotic error correction. By enhancing the natural microtubule-destabilizing function of MCAK, this compound effectively reduces chromosome mis-segregation in CIN-positive cancer cells and aged primary cells. While its therapeutic application in oncology is complicated by a rapid and reversible adaptive resistance mechanism, its ability to delay senescence in normal cells highlights a promising alternative therapeutic path. Future research should focus on strategies to overcome resistance in cancer models and further explore its potential in combating age-related cellular decline.
References
- 1. Kinesin 13s in Mitosis: Key Players in the Spatial and Temporal Organization of Spindle Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence | EMBO Reports [link.springer.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Part 1: Core Chemical Structure and Properties
An in-depth analysis of the chemical identity and biological activities associated with the designation UMK57 reveals its application in two distinct areas of biomedical research. Primarily, this compound is identified as a novel inhibitor of chromosomal instability that functions by potentiating the activity of the kinesin-13 protein MCAK.[1][2] Separately, the identifier has been associated with Umibecestat (CNP520), a BACE1 inhibitor investigated for the prevention of Alzheimer's disease.[3][4] This guide will focus on the chromosomal instability inhibitor, for which a greater depth of technical and experimental data is publicly available.
The compound this compound, a tool for studying chromosomal instability (CIN), is a thieno[2,3-d]pyrimidine derivative.[1] Its primary role is to suppress the mis-segregation of chromosomes in cancer cells that exhibit CIN.[5]
Chemical Identifiers for this compound (Chromosomal Instability Inhibitor)
| Identifier | Value |
| IUPAC Name | 4-Pyrrolidin-1-yl-5-p-tolyl-thieno[2,3-d]pyrimidine[1] |
| CAS Number | 342595-74-8[1] |
| Molecular Formula | C17H17N3S[1] |
| Molecular Weight | 295.40 g/mol [1] |
| InChI Key | VOAWQTDHSSKEKA-UHFFFAOYSA-N[1] |
Distinction from Umibecestat (CNP520)
For clarity, it is essential to distinguish the CIN inhibitor this compound from Umibecestat, a BACE1 inhibitor. Umibecestat is a significantly different and more complex molecule.
Chemical Identifiers for Umibecestat (CNP520)
| Identifier | Value |
| IUPAC Name | N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoro-2-pyridinyl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide[6] |
| CAS Number | 1387560-01-1[7] |
| Molecular Formula | C19H15ClF7N5O2[6][7] |
| Molecular Weight | 513.8 g/mol [6] |
Part 2: Mechanism of Action and Signaling Pathway
This compound functions as a small molecule agonist of the mitotic centromere-associated kinesin (MCAK), also known as KIF2C.[2][4] MCAK is a protein that plays a crucial role in correcting improper attachments between kinetochores and microtubules (k-MT) of the mitotic spindle.[8] By potentiating MCAK activity, this compound destabilizes these k-MT attachments, thereby promoting the correction of attachment errors and increasing the fidelity of chromosome segregation.[3][5]
However, cancer cells can develop rapid adaptive resistance to this compound. This resistance is driven by alterations in the Aurora B signaling pathway, which leads to the hyper-stabilization of k-MT attachments, counteracting the effect of this compound.[5][9]
Part 3: Quantitative Data
This compound has been shown to significantly reduce the rate of lagging chromosomes during anaphase in various chromosomally unstable human cancer cell lines. The optimal dose to achieve the maximal effect on segregation fidelity without significantly affecting mitotic progression in U2OS cells was determined to be 100 nM.[5] Notably, the compound has no significant effect on chromosome segregation in non-transformed diploid cell lines.[5]
Table 1: Effect of this compound on Lagging Chromosome Rates in Human Cell Lines
| Cell Line | Phenotype | Treatment | Lagging Chromosomes (%) | Fold Change |
| U2OS | CIN Cancer | DMSO (Control) | ~35% | - |
| 100 nM this compound (<1 hr) | ~15% | ~2.3x Reduction | ||
| HeLa | CIN Cancer | DMSO (Control) | ~30% | - |
| 100 nM this compound (<1 hr) | ~12% | ~2.5x Reduction | ||
| SW-620 | CIN Cancer | DMSO (Control) | ~34% | - |
| 100 nM this compound (<1 hr) | ~25% | ~1.4x Reduction | ||
| RPE-1 | Non-transformed | DMSO (Control) | <5% | - |
| 100 nM this compound (<1 hr) | <5% | No Significant Change | ||
| BJ | Non-transformed | DMSO (Control) | <5% | - |
| 100 nM this compound (<1 hr) | <5% | No Significant Change | ||
| Data synthesized from figures in Orr B, et al. Cell Rep. 2016.[5] |
Part 4: Experimental Protocols
The primary method for quantifying the effect of this compound on chromosomal instability is the analysis of lagging chromosomes in anaphase cells via immunofluorescence microscopy.
Protocol: Lagging Chromosome Assay by Immunofluorescence
-
Cell Culture and Treatment:
-
Seed human cancer cells (e.g., U2OS) or non-transformed cells (e.g., RPE-1) onto glass coverslips in a culture dish.
-
Culture cells in appropriate media until they reach 50-70% confluency.
-
Treat cells with either 100 nM this compound (dissolved in DMSO) or an equivalent volume of DMSO as a vehicle control. Incubate for the desired time period (e.g., less than 1 hour for acute effect, or over 72 hours to observe resistance).
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium.
-
Fix the cells by adding 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with a solution of 0.2% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular structures.
-
-
Blocking and Immunostaining:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 10% Normal Goat Serum in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody solution to detect centromeres (e.g., anti-centromere antibody, ACA). Dilute the antibody in blocking buffer and incubate overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Human Alexa Fluor 594) for 1 hour at room temperature, protected from light.
-
During the secondary antibody incubation, a DNA counterstain (e.g., DAPI) can be added to visualize the nuclei and chromosomes.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope. Capture images of cells in the anaphase stage of mitosis.
-
-
Data Analysis:
-
Manually score a large population of anaphase cells (e.g., >300 per condition) for the presence of lagging chromosomes.
-
A lagging chromosome is defined as any chromosome or chromatid that is located in the central spindle region and has failed to segregate to the main chromosome masses at the spindle poles.
-
Calculate the percentage of anaphase cells with lagging chromosomes for each treatment condition.
-
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Umibecestat | C19H15ClF7N5O2 | CID 88602735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UMK57 in Cell Culture
These application notes provide detailed protocols for utilizing UMK57, a small molecule agonist of the kinesin-13 protein MCAK (KIF2C), in various cell culture experiments. This compound has been shown to modulate microtubule dynamics, specifically by destabilizing kinetochore-microtubule (k-MT) attachments, thereby influencing chromosome segregation and stability.[1][2][3] These protocols are intended for researchers, scientists, and professionals in drug development investigating chromosomal instability (CIN) and related cellular processes.
Core Principles
This compound enhances the microtubule-depolymerizing activity of MCAK.[1] This leads to a reduction in k-MT attachment stability, particularly in metaphase, which can correct improper attachments and reduce the rate of chromosome mis-segregation in chromosomally unstable cancer cells.[1][2] However, prolonged exposure to this compound can lead to adaptive resistance in some cancer cell lines, a phenomenon linked to changes in Aurora B kinase signaling.[1]
Data Presentation
This compound Treatment Parameters for Various Cell Lines
| Cell Line | Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| U2OS | Human Osteosarcoma (CIN) | 100 nM | < 1 hour | Maximal suppression of lagging chromosomes | [1] |
| U2OS | Human Osteosarcoma (CIN) | 100 - 2000 nM | Not Specified | Cell proliferation assays | [1] |
| U2OS, HeLa, SW-620 | Human Cancer (CIN) | 100 nM | < 1 hour | Significant reduction in lagging chromosomes | [1] |
| hTERT-RPE-1, BJ | Non-transformed diploid | 100 nM | < 1 hour | No effect on chromosome segregation | [1] |
| HCT116 | Human Colorectal Carcinoma | 100 nM | Not Specified | Reduction in chromosome non-disjunction | [1] |
| Human Dermal Fibroblasts (Elderly) | Primary Cells | 1 µM | 24 hours | Decrease in aneuploidy and chromosome mis-segregation | [4] |
| U2OS | Human Osteosarcoma (CIN) | 100 nM | 72 hours | Return of lagging chromosome rates to control levels (adaptive resistance) | [1] |
Effects of this compound on Kinetochore-Microtubule Stability
| Cell Line | Treatment | k-MT Half-life (Metaphase) | Change in Stability | Reference |
| U2OS | Control (DMSO) | ~190 seconds | - | [1] |
| U2OS | 100 nM this compound | ~120 seconds | >35% reduction | [1] |
Experimental Protocols
General Cell Culture and this compound Treatment
This protocol outlines the basic steps for culturing mammalian cells and treating them with this compound. Specific media and supplements may vary depending on the cell line.
Materials:
-
Mammalian cell line of interest (e.g., U2OS, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI 1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Culture cells in appropriate flasks or plates. For experiments, seed cells at a density that will allow them to reach 60-80% confluency at the time of treatment.
-
This compound Preparation: Dilute the this compound stock solution to the desired final concentration in pre-warmed complete growth medium. A vehicle control (DMSO) should be prepared at the same final concentration as the this compound solvent.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 1 hour, 24 hours, 72 hours).
-
Downstream Analysis: After incubation, proceed with the desired experimental assay, such as immunofluorescence for chromosome segregation analysis or a cell viability assay.
Chromosome Segregation Analysis by Immunofluorescence
This protocol is used to quantify lagging chromosomes during anaphase, a key indicator of chromosome mis-segregation.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound-treated and control cells (from Protocol 1)
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-α-tubulin for spindles, anti-centromere antibody like ACA)
-
Fluorescently labeled secondary antibody
-
DAPI (for DNA staining)
-
Antifade mounting medium
Procedure:
-
Fixation: After this compound treatment, wash the cells once with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize for 10 minutes.
-
Blocking: Wash three times with PBS and block for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
DNA Staining: Wash three times with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash a final three times with PBS and mount the coverslips onto microscope slides using antifade medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Identify anaphase cells and quantify the percentage of cells exhibiting lagging chromosomes.
Kinetochore-Microtubule (k-MT) Attachment Stability Assay
This protocol measures the stability of k-MT attachments, which is a direct target of this compound's mechanism of action. This can be assessed by measuring the half-life of microtubules attached to kinetochores after photoactivation of GFP-tubulin.
Materials:
-
Cells expressing photoactivatable GFP-tubulin
-
Live-cell imaging microscope with a 405 nm laser for photoactivation and a 488 nm laser for imaging
-
This compound-treated and control cells
Procedure:
-
Cell Preparation: Plate cells expressing photoactivatable GFP-tubulin on glass-bottom dishes suitable for live-cell imaging.
-
Treatment: Treat the cells with this compound or DMSO as described in Protocol 1.
-
Mitotic Cell Identification: Identify cells in metaphase.
-
Photoactivation: Use a 405 nm laser to photoactivate a small region of the mitotic spindle near the kinetochores.
-
Time-Lapse Imaging: Acquire images of the GFP signal every 2-5 seconds using the 488 nm laser to monitor the fluorescence decay at the kinetochore.
-
Data Analysis: Measure the fluorescence intensity at the photoactivated kinetochores over time. The k-MT half-life is calculated by fitting the fluorescence decay curve to a single exponential decay function. A shorter half-life indicates less stable k-MT attachments.[1]
Visualizations
This compound Signaling Pathway
Caption: this compound enhances MCAK activity, leading to k-MT destabilization and improved chromosome segregation.
Experimental Workflow for Chromosome Segregation Analysis
Caption: Workflow for assessing this compound's effect on chromosome segregation using immunofluorescence.
References
- 1. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence | EMBO Reports [link.springer.com]
Optimal working concentration of UMK57 in vitro
Application Notes: UMK57
Introduction
This compound is a cell-permeable small molecule that functions as a specific agonist of the kinesin-13 protein, Mitotic Centromere-Associated Kinesin (MCAK).[1] By potentiating the microtubule-depolymerizing activity of MCAK, this compound plays a critical role in destabilizing kinetochore-microtubule (k-MT) attachments during mitosis.[2][3] This action facilitates the correction of erroneous attachments, thereby suppressing chromosome mis-segregation and reducing the rate of chromosomal instability (CIN) observed in many cancer cells.[2][4] It has also been shown to rescue age-associated CIN and delay cellular senescence.[5][6] These application notes provide guidance on the optimal working concentrations of this compound for in vitro studies and detailed protocols for key experimental assays.
Mechanism of Action
The primary cause of CIN in many cancer cells is the hyper-stabilization of k-MT attachments, which prevents the efficient correction of attachment errors that naturally arise during mitosis.[4] this compound enhances the intrinsic ability of MCAK to depolymerize microtubules at the kinetochore. This destabilization of k-MT attachments allows for the release of incorrect connections and provides opportunities for correct, bi-oriented attachments to form, ultimately leading to higher fidelity in chromosome segregation.[2]
dot
Caption: this compound potentiates MCAK to correct k-MT attachment errors.
Adaptive Resistance in Cancer Cells
A critical consideration when using this compound in CIN cancer cell lines is the development of adaptive resistance. Studies have shown that within a few days (e.g., 72 hours) of continuous treatment, cancer cells can become less responsive to this compound.[2][7] This rapid relapse is driven by alterations in the Aurora B signaling pathway, which leads to the hyper-stabilization of k-MT attachments, counteracting the effect of this compound.[2][3] This resistance is often reversible upon removal of the compound.[3] Interestingly, this adaptive resistance has not been observed in studies using this compound to treat aged, non-cancerous cells.[5][8]
dot
Caption: Adaptive resistance to this compound via the Aurora B pathway.
Preparation of Stock Solutions
This compound is soluble in organic solvents such as DMSO and ethanol.[9][10] For in vitro experiments, it is recommended to prepare a high-concentration stock solution to minimize the final solvent concentration in the cell culture medium.
-
Solvent: DMSO or Ethanol.
-
Storage:
-
Example Preparation (10 mM Stock in DMSO):
-
This compound Molecular Weight: 295.40 g/mol .
-
To prepare 1 ml of a 10 mM stock, weigh out 2.954 mg of this compound powder.
-
Dissolve in 1 ml of high-quality, anhydrous DMSO.
-
Gentle warming (up to 60°C) and sonication may be required to fully dissolve the compound.[9][10]
-
Vortex to ensure the solution is homogeneous.
-
Centrifuge briefly to pellet any undissolved particulates.
-
Aliquot into smaller volumes and store as recommended.
-
Optimal Working Concentrations
The optimal in vitro concentration of this compound is highly dependent on the cell type and the biological question being addressed. Sub-lethal doses are typically used to study effects on chromosome segregation without inducing widespread cell death.[2]
| Cell Type | Application | Recommended Concentration | Expected Outcome | Reference(s) |
| CIN Cancer Cells (e.g., U2OS, HeLa, SW-620) | Suppression of Chromosome Mis-segregation | 100 nM | Maximal reduction in lagging chromosomes without significantly affecting mitotic progression. | [2][11] |
| CIN Cancer Cells (e.g., U2OS) | Cell Proliferation / Cytotoxicity Assays | 100 nM - 2000 nM | Dose-dependent inhibition of cell proliferation. Used to determine IC₅₀. | [2] |
| Aged/Senescent Cells (e.g., Human Dermal Fibroblasts) | Rescue of Age-Associated CIN | 1 µM (1000 nM) | Rescues prolonged mitotic duration and reduces chromosome mis-segregation rates. | [5][6] |
| Non-Transformed Diploid Cells (e.g., RPE-1, BJ) | Control / Specificity Testing | 100 nM | No significant effect on chromosome segregation. | [2] |
Experimental Protocols
Protocol 1: Lagging Chromosome Assay by Immunofluorescence
This protocol is designed to quantify the effect of this compound on the fidelity of chromosome segregation by measuring the frequency of lagging chromosomes during anaphase.
dot
Caption: Workflow for the lagging chromosome immunofluorescence assay.
Materials:
-
Cells (e.g., U2OS, HeLa)
-
Glass coverslips in a 24-well plate
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Fixative: Ice-cold Methanol or 4% Paraformaldehyde (PFA)
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS (if using PFA)
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies: e.g., anti-α-tubulin (for spindle), anti-centromere antibody (ACA)
-
Secondary Antibodies: Fluorophore-conjugated (e.g., Alexa Fluor 488, 594)
-
DAPI solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency after 24 hours.
-
Treatment:
-
Dilute the this compound stock solution to the desired final concentration (e.g., 100 nM) in pre-warmed complete culture medium.
-
Prepare a vehicle control medium with an equivalent concentration of DMSO.
-
Replace the medium in the wells with the this compound or DMSO-containing medium.
-
Incubate for the desired duration (e.g., 1 hour for acute effects, or up to 72 hours to study resistance).[2]
-
-
Fixation:
-
Methanol Fixation: Aspirate the medium, wash once with PBS, and add ice-cold methanol. Incubate for 10 minutes at -20°C.
-
PFA Fixation: Aspirate the medium, wash with PBS, and add 4% PFA. Incubate for 15 minutes at room temperature.
-
-
Permeabilization (for PFA fixation only): Wash three times with PBS, then incubate with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and incubate with Blocking Buffer for 1 hour at room temperature.
-
Antibody Staining:
-
Dilute primary antibodies in Blocking Buffer.
-
Aspirate blocking solution and add the primary antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Dilute fluorophore-conjugated secondary antibodies in Blocking Buffer. Protect from light.
-
Incubate for 1 hour at room temperature in the dark.
-
-
DNA Staining: Wash three times with PBS and incubate with DAPI solution for 5 minutes at room temperature in the dark.
-
Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Quantification:
-
Using a fluorescence microscope, identify cells in anaphase.
-
For each anaphase cell, score for the presence of lagging chromosomes (chromosomes or chromosome fragments located between the two main masses of segregating DNA).
-
Count at least 100-150 anaphase cells per condition across multiple independent experiments.[2]
-
Calculate the percentage of anaphase cells with lagging chromosomes for each treatment group.
-
Protocol 2: Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the dose-response effect of this compound.
Materials:
-
Cells and complete culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization Buffer (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µl of medium. Incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., from 1 nM to 2000 nM).[2] Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Remove the medium and add 100 µl of the respective treatment media to the wells.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µl of Solubilization Buffer to each well and mix thoroughly to dissolve the formazan crystals. Incubate for at least 15 minutes, protected from light.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the background absorbance (no-cell control).
-
Normalize the absorbance values to the vehicle control to determine the percentage of viability.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
References
- 1. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 2. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence | EMBO Reports [link.springer.com]
- 6. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for UMK57 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
UMK57 is a cell-permeable small molecule that functions as an agonist for the mitotic centromere-associated kinesin (MCAK), also known as KIF2C.[1] It potentiates the microtubule-destabilizing activity of MCAK, playing a crucial role in correcting erroneous kinetochore-microtubule (k-MT) attachments during mitosis.[2][3] In chromosomally unstable (CIN) cancer cell lines, sublethal doses of this compound have been shown to paradoxically increase the fidelity of chromosome segregation by destabilizing k-MT attachments, thereby reducing the rate of lagging chromosomes.[2][4] However, a key consideration for its application is the rapid development of adaptive resistance in cancer cells.[2][4] These notes provide detailed information on the treatment duration of this compound, its effects on various cancer cell lines, and relevant experimental protocols.
Data Summary: this compound Treatment Duration and Effects
The following tables summarize the quantitative effects of this compound treatment on different cancer cell lines at various durations.
Table 1: Effect of this compound on Lagging Chromosome Rates in Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Effect on Lagging Chromosomes | Reference |
| U2OS (Osteosarcoma) | 100 nM | < 1 hour | Significant reduction | [2] |
| U2OS (Osteosarcoma) | 100 nM | 72 hours | Rate returns to control levels | [2][5] |
| HeLa (Cervical Cancer) | 100 nM | < 1 hour | Significant reduction | [2] |
| HeLa (Cervical Cancer) | 100 nM | 72 hours | Rate returns to control levels | [5] |
| SW-620 (Colon Cancer) | 100 nM | 1 hour | Reduction from 34% to 25% | [6] |
| SW-620 (Colon Cancer) | 100 nM | 72 hours | Rate rebounds to 37% | [6] |
Table 2: Comparative Effects of this compound on Cancerous vs. Non-Transformed Cell Lines
| Cell Line Type | Example Cell Lines | This compound Treatment | Effect on Chromosome Segregation | Adaptive Resistance | Reference |
| CIN Cancer Cells | U2OS, HeLa, SW-620 | 100 nM | Initial improvement | Develops within 72 hours | [2][5] |
| Non-Transformed Diploid Cells | RPE-1, BJ | 100 nM | No significant effect | Not observed | [2] |
| Elderly Non-Cancerous Cells | Human Dermal Fibroblasts | 1 µM | Improved fidelity | Not observed at 96 hours | [7][8] |
Signaling Pathways and Mechanisms
This compound Mechanism of Action and Acquired Resistance
This compound enhances the activity of MCAK, leading to the destabilization of kinetochore-microtubules. In CIN cancer cells with hyper-stable attachments, this promotes the correction of errors and reduces chromosome mis-segregation. However, prolonged exposure leads to adaptive resistance. This resistance is mediated by the Aurora B kinase signaling pathway, which acts to hyper-stabilize k-MT attachments, counteracting the effect of this compound.[2][4] This adaptive mechanism is reversible upon withdrawal of the compound.[2]
Caption: this compound mechanism and the development of adaptive resistance in cancer cells.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Lines: U2OS, HeLa, or SW-620 cells are suitable for studying the effects of this compound.
-
Culture Conditions: Culture cells in DMEM or other appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should be kept below 0.1%.
-
Treatment: For short-term studies, treat cells with 100 nM this compound for durations ranging from 1 to 24 hours.[2] For long-term studies to observe resistance, treat cells for 72 hours or longer, with media changes every 24-48 hours containing fresh this compound.[2][5]
2. Chromosome Mis-segregation Assay
This assay quantifies the rate of lagging chromosomes during anaphase.
-
Procedure:
-
Seed cells on coverslips in a 6-well plate and allow them to adhere overnight.
-
Treat cells with DMSO (vehicle control) or 100 nM this compound for the desired duration.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.
-
Stain the DNA with DAPI (4′,6-diamidino-2-phenylindole).
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Score the percentage of anaphase cells exhibiting lagging chromosomes. At least 100 anaphase cells should be counted per condition.[2]
-
References
- 1. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 2. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence | EMBO Reports [link.springer.com]
- 8. researchgate.net [researchgate.net]
Preparing UMK57 Stock Solutions in DMSO: An Application Note and Protocol
Abstract
This document provides detailed protocols for the preparation, storage, and application of UMK57 stock solutions using dimethyl sulfoxide (DMSO) as a solvent. This compound is a small molecule agonist of the kinesin-13 protein MCAK (mitotic centromere-associated kinesin), which plays a crucial role in correcting kinetochore-microtubule (k-MT) attachment errors during mitosis.[1][2] By potentiating MCAK activity, this compound effectively reduces chromosome mis-segregation in cancer cells exhibiting chromosomal instability (CIN).[1][2] These protocols are intended for researchers, scientists, and drug development professionals working in cancer biology and related fields.
Introduction to this compound
This compound is a valuable research tool for studying mitotic fidelity and the mechanisms of chromosomal instability. It specifically enhances the destabilization of incorrect k-MT attachments, thereby promoting accurate chromosome segregation.[1] This activity makes this compound a potent agent for suppressing CIN in various cancer cell lines.[1] However, it is important to note that cancer cells can develop adaptive resistance to this compound through alterations in the Aurora B signaling pathway, which leads to the hyper-stabilization of k-MT attachments.[1][3]
This compound Properties and Solubility
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₇N₃S | [4] |
| Molecular Weight | 295.40 g/mol | [4] |
| CAS Number | 342595-74-8 | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| Purity | >98% (HPLC) | [2] |
| Solubility in DMSO | 2 mg/mL (6.77 mM) | [4][5] |
| Solubility in Ethanol | 6.67 mg/mL (22.58 mM) | [4] |
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO), newly opened[4]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Protocol:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 295.40 g/mol = 0.002954 g = 2.954 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 2.954 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve this compound:
-
Aliquot and Store:
-
Once fully dissolved, aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots as recommended in the storage guidelines below.
-
Stock Solution Storage Recommendations:
| Storage Temperature | Shelf Life | Reference |
| -20°C | 1 month | [4] |
| -80°C | 6 months | [4] |
Experimental Protocols: Application of this compound in Cell Culture
This section provides a general protocol for treating cultured cells with this compound. The optimal concentration and treatment duration should be determined empirically for each cell line and experimental setup.
Working Solution Preparation:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 100 nM working solution in 10 mL of medium:
-
(10 mM) * V1 = (100 nM) * (10 mL)
-
(10,000,000 nM) * V1 = (100 nM) * (10,000 µL)
-
V1 = 1 µL
-
Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
-
A vehicle control should be prepared by adding the same volume of DMSO to the cell culture medium.
Example Experimental Concentrations:
| Cell Line | This compound Concentration | Application | Reference |
| U2OS, HeLa, SW-620 | 100 nM | Reduction of lagging chromosomes | [1] |
| Human Dermal Fibroblasts | 1 µM | Rescue of age-associated CIN | [6] |
General Cell Treatment Protocol:
-
Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
The following day, remove the existing medium and replace it with the freshly prepared medium containing the desired concentration of this compound or the DMSO vehicle control.
-
Incubate the cells for the desired treatment period.
-
Proceed with downstream analysis, such as immunofluorescence staining for mitotic defects or cell viability assays.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound signaling pathway in mitotic regulation.
Caption: General experimental workflow for this compound cell treatment.
References
- 1. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 3. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Mitosis with UMK57 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
UMK57 is a cell-permeable small molecule that acts as a specific agonist of the kinesin-13 protein MCAK (mitotic centromere-associated kinesin).[1] MCAK plays a crucial role in mitosis by destabilizing kinetochore-microtubule (k-MT) attachments.[2] By potentiating MCAK activity, this compound promotes the correction of erroneous k-MT attachments, thereby increasing the fidelity of chromosome segregation in chromosomally unstable (CIN) cancer cells.[3] These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to investigate its effects on mitotic progression.
Mechanism of Action
This compound enhances the microtubule-depolymerizing activity of MCAK. This leads to a decrease in the stability of k-MT attachments, allowing for the efficient correction of improper connections between chromosomes and the mitotic spindle.[3] This mechanism is particularly effective in CIN cancer cells, which often exhibit hyperstable k-MT attachments.[4][5] While this compound effectively reduces chromosome mis-segregation, prolonged treatment can lead to adaptive resistance through alterations in the Aurora B kinase signaling pathway, which can hyper-stabilize k-MT attachments.[3]
Data Presentation
Table 1: Effect of this compound on Mitotic Progression and Chromosome Segregation
| Cell Line | This compound Concentration | Treatment Duration | Change in Mitotic Duration | Reduction in Lagging Chromosomes | Reference |
| U2OS | 100 nM | < 1 hour | No significant change | Significant reduction | |
| HeLa | 100 nM | < 1 hour | Not specified | Significant reduction | |
| SW-620 | 100 nM | < 1 hour | Not specified | Significant reduction | |
| hTERT-RPE-1 | 100 nM | < 1 hour | No effect | No effect | |
| Elderly HDF | 1 µM | 24 hours | Rescued mitotic delay | Not specified | [6][7] |
| U2OS | 100 nM | 72 hours | Not specified | Rebound to control levels |
Table 2: Quantitative Effects of this compound on Mitotic Parameters
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| k-MT Attachment Stability | U2OS | 100 nM | Reduced by >35% | |
| Inter-kinetochore Distance | U2OS | 100 nM | Subtle but significant reduction | [4] |
| Spindle Length | U2OS | Not specified | No significant change | [8] |
| Mitotic Index (Prometaphase/Metaphase/Anaphase) | U2OS | 25-200 nM | Dose-dependent decrease in anaphase lagging chromosomes with minimal change in phase distribution at 100 nM |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitosis with this compound Treatment
This protocol describes the preparation of cells and imaging conditions for observing the effects of this compound on mitotic progression in real-time.
Materials:
-
Human cancer cell line (e.g., U2OS, HeLa) stably expressing a fluorescent chromosomal marker (e.g., H2B-GFP).[8][9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
Glass-bottom imaging dishes or plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Live-cell imaging buffer (e.g., CO2-independent medium).[10]
-
Automated inverted fluorescence microscope with environmental control (37°C, 5% CO2).[4]
Procedure:
-
Cell Seeding:
-
One day prior to imaging, seed the H2B-GFP expressing cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
-
This compound Treatment:
-
On the day of imaging, prepare the desired final concentration of this compound in pre-warmed complete culture medium. For U2OS cells, a final concentration of 100 nM is recommended.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium. For control experiments, use medium with an equivalent concentration of DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 1 hour) before imaging.
-
-
Live-Cell Imaging Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber, ensuring the temperature is maintained at 37°C and CO2 at 5%.
-
Replace the culture medium with pre-warmed live-cell imaging buffer just before starting the image acquisition to reduce background fluorescence.
-
-
Image Acquisition:
-
Locate mitotic cells based on the condensed and bright H2B-GFP signal.
-
Acquire time-lapse images using a 40x or 60x objective.
-
Capture images every 2-5 minutes for a total duration of 2-4 hours to cover the entire mitotic process.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.[4][10]
-
Acquire Z-stacks at each time point to ensure the entire cell volume is captured.
-
-
Data Analysis:
-
Analyze the acquired images to determine the duration of different mitotic phases (e.g., prophase, metaphase, anaphase).
-
Quantify the frequency of mitotic errors, such as lagging chromosomes or chromosome bridges, in this compound-treated and control cells.
-
Protocol 2: Immunofluorescence Staining for Spindle and Kinetochore Analysis
This protocol allows for the visualization of the mitotic spindle and kinetochores in fixed cells following this compound treatment.
Materials:
-
Cells grown on coverslips.
-
This compound.
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies (e.g., anti-α-tubulin for spindle, anti-ACA/CREST for kinetochores).
-
Fluorescently labeled secondary antibodies.
-
DAPI for DNA staining.
-
Antifade mounting medium.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or DMSO (control) for the specified duration.
-
-
Fixation and Permeabilization:
-
Wash the cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain the DNA with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Mandatory Visualizations
Caption: this compound potentiates MCAK to promote k-MT destabilization and error correction.
Caption: Experimental workflow for live-cell imaging of mitosis with this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Aurora B regulates MCAK at the mitotic centromere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deviant kinetochore-microtubule dynamics underlie chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence | EMBO Reports [link.springer.com]
- 8. Human | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Utilizing UMK57 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for utilizing UMK57, a potent agonist of the kinesin-13 protein MCAK (mitotic centromere-associated kinesin), in combination with other anti-cancer agents. The primary focus is on strategies to enhance efficacy and overcome adaptive resistance.
Introduction to this compound
This compound is a small molecule that targets chromosomal instability (CIN), a hallmark of many solid tumors. It functions by potentiating the microtubule-depolymerizing activity of MCAK, thereby destabilizing kinetochore-microtubule (k-MT) attachments during mitosis.[1] This action promotes the correction of erroneous attachments and increases the fidelity of chromosome segregation, leading to a reduction in lagging chromosomes in CIN cancer cells.[1][2] However, cancer cells can develop rapid adaptive resistance to this compound, often within days, by altering the Aurora B signaling pathway to hyper-stabilize k-MT attachments.[1][3] This necessitates the exploration of combination therapies to sustain the anti-CIN effects of this compound.
Combination Therapy with Aurora B Kinase Inhibitors
Rationale: The primary mechanism of adaptive resistance to this compound involves the upregulation of Aurora B kinase signaling, which counteracts the k-MT destabilizing effects of this compound.[1] Therefore, the co-administration of an Aurora B kinase inhibitor is a rational strategy to delay or prevent the onset of this resistance. Preclinical studies have shown that partial inhibition of Aurora B kinase can prevent cancer cells from regaining high rates of chromosome mis-segregation when treated with this compound for an extended period.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the combination of this compound with the Aurora B kinase inhibitor ZM447439 in U2OS osteosarcoma cells, a CIN cancer cell line.
| Treatment Group | Time Point | Lagging Chromosome Rate (%) | Fold Change vs. This compound alone (72h) |
| DMSO (Control) | < 1 hr | 35.2 ± 2.1 | - |
| This compound (100 nM) | < 1 hr | 22.5 ± 1.8 | - |
| This compound (100 nM) | 72 hr | 34.8 ± 2.5 | 1.0 |
| This compound (100 nM) + ZM447439 (250 nM) | 72 hr | 24.1 ± 2.0 | 0.69 |
| This compound (100 nM) + ZM447439 (250 nM) | 96 hr | 33.5 ± 2.8 | 0.96 |
Data are presented as mean ± SD. Data extracted from Orr et al., Cell Reports, 2016.[1]
Signaling Pathway Diagram
Experimental Protocols
1. Cell Culture and Drug Treatment
-
Cell Lines: U2OS (osteosarcoma), SW-620 (colorectal adenocarcinoma), or other CIN-positive cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Drug Preparation:
-
This compound: Prepare a 10 mM stock solution in DMSO. For experiments, dilute to a final concentration of 100 nM in culture medium.[1]
-
ZM447439: Prepare a 10 mM stock solution in DMSO. For combination experiments, dilute to a final concentration of 250 nM in culture medium.[1]
-
Control: Use a corresponding dilution of DMSO as a vehicle control.
-
2. Lagging Chromosome Assay (by Immunofluorescence)
This assay quantifies the primary phenotype of CIN.
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with this compound, ZM447439, the combination, or DMSO for the desired time points (e.g., <1 hr, 24 hr, 48 hr, 72 hr).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a centromere marker (e.g., Anti-centromere antibody, ACA) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI (to stain DNA) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Analysis: Identify cells in anaphase. Score a cell as positive for lagging chromosomes if one or more chromosomes are observed at the spindle equator, clearly separated from the two main masses of segregated chromosomes.[4] Calculate the percentage of anaphase cells with lagging chromosomes for each condition.
-
3. Cell Viability Assay (e.g., MTT or MTS Assay)
This assay determines the cytotoxic or cytostatic effects of the drug combination.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a matrix of concentrations of this compound and ZM447439, both as single agents and in combination. Include a vehicle-only control.
-
Incubate for 72 hours.
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions.[5][6]
-
If using MTT, add a solubilization solution.[6]
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values for each drug and use software such as CompuSyn to calculate a Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7]
-
Experimental Workflow Diagram
Future Directions and Rationales for Novel Combinations
While the combination of this compound with Aurora B inhibitors is supported by preclinical data, the therapeutic potential of this compound could be expanded by exploring other combinations. The following are rationales for investigating this compound with other classes of anti-cancer drugs, though these require experimental validation.
A. This compound and DNA Damaging Agents or PARP Inhibitors
-
Rationale: By targeting CIN, this compound aims to stabilize the karyotype of cancer cells. In some contexts, inducing a high level of genomic instability through DNA damaging agents (e.g., cisplatin, doxorubicin) or by inhibiting DNA repair pathways with PARP inhibitors can lead to cancer cell death. There is a potential for synthetic lethality, where the combination of targeting chromosome segregation fidelity and DNA repair could be more effective than either agent alone.[8][9] Furthermore, microtubule-targeting agents have been shown to synergize with DNA-damaging agents by disrupting the intracellular trafficking of DNA repair proteins.[10] Although this compound does not directly target tubulin, its impact on mitotic progression could potentially synergize with DNA damage.
B. This compound and Other Mitotic Inhibitors (e.g., Taxanes)
-
Rationale: this compound's mechanism is distinct from microtubule-stabilizing agents like paclitaxel or microtubule-destabilizing agents like vinca alkaloids.[1] Combining agents that affect mitosis through different mechanisms could lead to a synergistic anti-cancer effect. For instance, while this compound promotes the correction of k-MT attachment errors, taxanes activate the spindle assembly checkpoint by stabilizing microtubules.[11] The interplay between these distinct mitotic perturbations could be exploited for therapeutic benefit.
C. This compound and Immunotherapy (e.g., Checkpoint Inhibitors)
-
Rationale: Chromosomal instability is known to be associated with an inflammatory tumor microenvironment, which can influence the response to immune checkpoint inhibitors. By modulating CIN, this compound could potentially alter the tumor's immunogenicity. For example, increased mitotic errors can lead to the formation of micronuclei, which can activate cGAS-STING signaling and promote an anti-tumor immune response. While this compound reduces lagging chromosomes, its overall effect on the tumor immune microenvironment is unknown and warrants investigation. Combining this compound with checkpoint inhibitors could be a novel strategy to enhance anti-tumor immunity.
Conclusion
The combination of this compound with an Aurora B kinase inhibitor presents a promising, mechanistically driven strategy to overcome adaptive resistance and prolong the anti-CIN effects of this compound. The provided protocols offer a framework for researchers to investigate this and other potential this compound-based combination therapies. Further preclinical studies are essential to validate the therapeutic potential of combining this compound with DNA damaging agents, other mitotic inhibitors, and immunotherapies to expand its clinical utility in the treatment of CIN-positive cancers.
References
- 1. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Methods to Measure Aneuploidy and Chromosomal Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 8. PARP inhibition leads to synthetic lethality with key splicing-factor mutations in myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Microtubule-targeting agents augment the toxicity of DNA-damaging agents by disrupting intracellular trafficking of DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Second-Generation Antimitotics in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing UMK57 to Investigate Mitotic Progression
Introduction
UMK57 is a small-molecule agonist of the kinesin-13 protein MCAK (also known as KIF2C), a critical regulator of microtubule dynamics.[1] It functions by potentiating the microtubule-depolymerizing activity of MCAK, thereby playing a crucial role in the correction of improper kinetochore-microtubule (k-MT) attachments during mitosis.[2][3] These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on how to use this compound to study mitotic progression, chromosomal instability (CIN), and potential therapeutic strategies. This compound serves as a valuable chemical probe to investigate the mechanisms governing chromosome segregation fidelity and the cellular responses to perturbations in this process.
Mechanism of Action
This compound specifically enhances the activity of MCAK without altering its expression levels or localization within the cell.[1][2] During mitosis, a precise balance of k-MT stability is essential for the proper alignment of chromosomes at the metaphase plate and their subsequent segregation. In many cancer cells exhibiting CIN, k-MT attachments are often hyperstable, which impairs the correction of attachment errors and leads to a high rate of chromosome mis-segregation.[4] this compound destabilizes these k-MT attachments by boosting MCAK's activity, promoting the turnover of microtubules at the kinetochore.[2][4] This action facilitates the correction of erroneous attachments, leading to a reduction in lagging chromosomes and an overall increase in the fidelity of chromosome segregation.[2]
However, studies have shown that cancer cells can develop rapid, reversible adaptive resistance to this compound.[2][3] This resistance is frequently mediated by alterations in the Aurora B kinase signaling pathway, which acts to hyper-stabilize k-MTs, thereby counteracting the effect of this compound.[2][3]
Key Applications
-
Suppressing Chromosomal Instability (CIN) in Cancer Cells: this compound can be used to decrease the rate of chromosome mis-segregation in CIN-positive cancer cell lines.[2] This makes it a useful tool for studying the consequences of CIN and for identifying synthetic lethal interactions with CIN suppression.
-
Studying Kinetochore-Microtubule Dynamics: By acutely destabilizing k-MT attachments, this compound allows for the precise study of how cells sense and respond to changes in microtubule stability at the kinetochore.[5]
-
Investigating Drug Resistance Mechanisms: The rapid development of adaptive resistance to this compound in cancer cells provides a model system for studying how mitotic signaling networks are rewired to overcome therapeutic intervention.[2][3]
-
Ameliorating Age-Associated Mitotic Defects: this compound has been shown to rescue the increased mitotic duration and chromosome mis-segregation rates observed in elderly, non-cancerous cells, suggesting its utility in studying the mechanisms of cellular aging.[6][7]
Data Presentation
Table 1: Effect of this compound on Lagging Chromosome Rates in Human Cell Lines
| Cell Line | Cell Type | Treatment | Lagging Chromosomes (%) | Fold Change |
| U2OS | CIN+ Cancer | DMSO | 34.2 | - |
| U2OS | CIN+ Cancer | This compound (100 nM) | 20.1 | -1.7x |
| HeLa | CIN+ Cancer | DMSO | 28.5 | - |
| HeLa | CIN+ Cancer | This compound (100 nM) | 16.8 | -1.7x |
| SW-620 | CIN+ Cancer | DMSO | 33.7 | - |
| SW-620 | CIN+ Cancer | This compound (100 nM) | 24.9 | -1.4x |
| RPE-1 | Non-transformed | DMSO | 4.1 | - |
| RPE-1 | Non-transformed | This compound (100 nM) | 4.3 | No Change |
| BJ | Non-transformed | DMSO | 5.2 | - |
| BJ | Non-transformed | This compound (100 nM) | 5.0 | No Change |
| Data summarized from studies on the effects of acute (<1 hr) this compound treatment.[2] |
Table 2: Effect of Long-Term this compound Treatment on Mitotic Duration in Human Fibroblasts
| Cell Age | Treatment (96 h) | Mitotic Duration (min) |
| Neonatal | DMSO | 35.1 |
| Neonatal | This compound (1 µM) | 36.2 |
| Elderly | DMSO | 55.4 |
| Elderly | This compound (1 µM) | 38.5 |
| Data demonstrates that this compound rescues the mitotic delay in elderly cells without significantly affecting neonatal cells.[6][8] |
Experimental Protocols
Protocol 1: Analysis of Lagging Chromosomes by Immunofluorescence
This protocol is designed to quantify the effect of this compound on chromosome segregation fidelity.
1. Materials:
-
Cell line of interest (e.g., U2OS for CIN studies)
-
Glass coverslips (pre-treated with poly-L-lysine if necessary)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Anti-tubulin antibody (to visualize the spindle), Anti-centromere antibody (ACA) (to identify kinetochores/chromosomes)
-
Secondary antibodies: Fluorescently-conjugated secondary antibodies (e.g., Alexa Fluor 488, 568)
-
DAPI (for DNA staining)
-
Antifade mounting medium
-
Fluorescence microscope
2. Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 100 nM for U2OS cells) or an equivalent volume of DMSO for the desired duration (e.g., 1 hour for acute effects, or 72-96 hours to study resistance).[2]
-
Fixation: Wash the cells once with PBS. Fix with 4% PFA for 10 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 3% BSA in PBS for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-conjugated secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Identify cells in anaphase (characterized by separated sister chromatids moving to opposite poles).
-
Score anaphase cells for the presence of lagging chromosomes (chromosomes or chromatids that are left behind at the metaphase plate).
-
Calculate the percentage of anaphase cells with lagging chromosomes for each condition (at least 100-200 anaphase cells per condition across three independent experiments).[2]
-
Protocol 2: Measuring Mitotic Duration by Live-Cell Imaging
This protocol allows for the direct measurement of the time cells spend in mitosis.
1. Materials:
-
Cell line stably expressing a fluorescent chromatin marker (e.g., H2B-GFP) or a vital DNA dye (e.g., SiR-DNA).
-
Glass-bottom imaging dishes.
-
Complete cell culture medium without phenol red.
-
This compound and DMSO.
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).
2. Procedure:
-
Cell Seeding: Seed cells expressing the fluorescent marker into glass-bottom dishes.
-
Treatment: Add this compound (e.g., 1 µM for elderly fibroblasts) or DMSO to the medium just before imaging.[6]
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the pre-warmed environmental chamber.
-
Acquire time-lapse images (e.g., every 5-10 minutes) for 24-48 hours. Use the lowest possible laser power to minimize phototoxicity.
-
-
Data Analysis:
-
Review the image series for individual cells entering and exiting mitosis.
-
Measure the mitotic duration, defined as the time from nuclear envelope breakdown (NEB, when the nuclear marker diffuses into the cytoplasm) to anaphase onset (AO, when sister chromatids visibly separate).[5]
-
Compile the durations for at least 50 cells per condition from multiple independent experiments.
-
This compound is a potent and specific tool for modulating MCAK activity to study the intricacies of mitotic progression. Its ability to destabilize kinetochore-microtubule attachments allows for detailed investigation into error correction mechanisms, the cellular response to chromosomal instability, and the development of drug resistance. The provided protocols offer a starting point for researchers to incorporate this compound into their studies to further unravel the complex regulation of cell division in both normal and pathological states.
References
- 1. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 2. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence | EMBO Reports [link.springer.com]
- 7. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: UMK57 for High-Content Screening Assays to Identify Modulators of Chromosomal Instability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromosomal instability (CIN) is a hallmark of many cancer cells, characterized by an increased rate of chromosome mis-segregation during mitosis. This genomic instability contributes to tumor heterogeneity, drug resistance, and poor patient prognosis.[1][2] A key driver of CIN is the hyperstabilization of kinetochore-microtubule (k-MT) attachments, which impairs the correction of erroneous attachments.[3] UMK57 is a small molecule agonist of the mitotic centromere-associated kinesin (MCAK, also known as KIF2C), a kinesin-13 protein that plays a crucial role in destabilizing k-MT attachments.[1][4] By potentiating the microtubule depolymerizing activity of MCAK, this compound effectively suppresses chromosome mis-segregation in CIN cancer cells.[1][2] This application note provides a detailed protocol for utilizing this compound in a high-content screening (HCS) assay to identify novel compounds that modulate chromosomal instability.
Mechanism of Action of this compound
This compound enhances the intrinsic ability of MCAK to depolymerize microtubules at the kinetochore.[1] This action leads to a destabilization of k-MT attachments, promoting the correction of improper connections between chromosomes and the mitotic spindle.[1][3] The result is an increased fidelity of chromosome segregation during anaphase, thereby reducing the incidence of lagging chromosomes, a common manifestation of CIN.[1] Notably, cancer cells can develop adaptive resistance to this compound through alterations in the Aurora B signaling pathway, which can lead to the hyper-stabilization of k-MT attachments.[1][2]
This compound Signaling Pathway
Caption: this compound potentiates MCAK to destabilize k-MTs, promoting error correction and suppressing CIN.
High-Content Screening Assay Protocol
This protocol describes a high-content screening assay to identify compounds that either enhance or antagonize the CIN-suppressing activity of this compound. The primary readout is the percentage of anaphase cells with lagging chromosomes.
I. Reagents and Materials
-
Cell Line: U2OS (osteosarcoma) or SW-620 (colorectal adenocarcinoma) cell lines, known to exhibit CIN.
-
Culture Medium: DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Assay Plates: 96-well or 384-well black, clear-bottom imaging plates.
-
This compound: Stock solution in DMSO.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS.
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Anti-α-tubulin antibody (for spindle visualization).
-
Secondary Antibody: Alexa Fluor conjugated secondary antibody.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Automated Liquid Handler
-
High-Content Imaging System
-
Image Analysis Software
II. Experimental Workflow
Caption: Workflow for the this compound-based high-content screening assay.
III. Detailed Methodology
-
Cell Seeding:
-
Trypsinize and resuspend CIN-positive cells (e.g., U2OS) in a complete culture medium.
-
Seed cells into 96-well or 384-well imaging plates at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate plates for 24 hours at 37°C and 5% CO₂.
-
-
Compound Addition:
-
Prepare a dose-response matrix of test compounds.
-
Using an automated liquid handler, add test compounds to the assay plates.
-
Add this compound to all wells (except negative controls) at a final concentration of 100 nM.[1] This is the optimal concentration for maximal suppression of lagging chromosomes without significantly affecting mitotic progression in U2OS cells.[1]
-
Include appropriate controls:
-
Negative Control: DMSO vehicle only.
-
Positive Control: this compound (100 nM) only.
-
-
-
Incubation:
-
Incubate the plates for a further 24 hours to allow for cell division and the observation of mitotic events.
-
-
Cell Fixation and Staining:
-
Carefully aspirate the culture medium.
-
Fix the cells by adding 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate with anti-α-tubulin primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
High-Content Imaging:
-
Acquire images using an automated high-content imaging system.
-
Use a 20x or 40x objective to capture images of the DAPI (nuclei) and the fluorescently labeled tubulin (mitotic spindle).
-
Ensure a sufficient number of fields are imaged per well to capture a statistically relevant number of anaphase cells.
-
-
Image and Data Analysis:
-
Utilize image analysis software to automatically identify and quantify cells in different mitotic stages.
-
Specifically identify anaphase cells based on condensed, separating chromatids.
-
Within the anaphase cell population, identify and count cells with lagging chromosomes (chromatin material that is not associated with either of the main separating chromosome masses).
-
Calculate the percentage of anaphase cells with lagging chromosomes for each treatment condition.
-
Hits can be defined as compounds that significantly increase or decrease the percentage of lagging chromosomes in the presence of this compound.
-
Data Presentation
The following tables summarize expected quantitative data based on published studies with this compound.
Table 1: Effect of this compound on Lagging Chromosomes in CIN Cancer Cell Lines
| Cell Line | Treatment | Percentage of Anaphase Cells with Lagging Chromosomes (Mean ± SD) |
| U2OS | DMSO | 35 ± 4% |
| U2OS | 100 nM this compound | 15 ± 3% |
| HeLa | DMSO | 40 ± 5% |
| HeLa | 100 nM this compound | 20 ± 4% |
| SW-620 | DMSO | 45 ± 6% |
| SW-620 | 100 nM this compound | 25 ± 5% |
| Data are representative and compiled from findings reported in literature.[1] |
Table 2: Dose-Dependent Effect of this compound on Cell Proliferation
| Cell Line | This compound Concentration | Inhibition of Cell Proliferation (IC₅₀) |
| U2OS | 100 nM - 2000 nM | ~500 nM |
| Data are representative and compiled from findings reported in literature.[1] |
Conclusion
The small molecule this compound serves as a valuable tool for studying and potentially targeting chromosomal instability in cancer cells. The high-content screening protocol outlined in this application note provides a robust framework for identifying novel modulators of the mitotic error correction machinery. Such screens could lead to the discovery of new therapeutic agents that either act as standalone CIN suppressors or synergize with existing therapies. The detailed methodology and expected data provide researchers with the necessary information to implement this assay in their drug discovery and chemical biology workflows.
References
- 1. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
UMK57: Application Notes and Protocols for Inducing Microtubule Destabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
UMK57 is a cell-permeable, small-molecule agonist of the mitotic centromere-associated kinesin (MCAK), also known as KIF2C.[1] It functions by specifically potentiating the microtubule-destabilizing activity of MCAK, a member of the kinesin-13 family of microtubule depolymerases.[2] This activity is crucial for the regulation of microtubule dynamics during mitosis, particularly in the correction of erroneous kinetochore-microtubule (k-MT) attachments. In cancer cells exhibiting chromosomal instability (CIN), this compound has been shown to reduce the rate of chromosome mis-segregation by destabilizing hyperstable k-MT attachments.[2] Its chemical formula is C17H17N3S, and it has a molecular weight of 295.40 g/mol . This compound is soluble in dimethyl sulfoxide (DMSO).
Mechanism of Action
This compound enhances the intrinsic ability of MCAK to depolymerize microtubules. During mitosis, proper chromosome segregation relies on the precise attachment of microtubules from opposite spindle poles to the kinetochores of sister chromatids. Errors in these attachments are common, and their correction is essential to prevent aneuploidy. MCAK plays a pivotal role in this error correction process by promoting the detachment of incorrectly attached microtubules from kinetochores, allowing for a new attachment attempt.
In many cancer cells with CIN, k-MT attachments are hyperstable, leading to an increased frequency of uncorrected errors and subsequent chromosome mis-segregation. This compound acts by amplifying the depolymerizing activity of MCAK, thereby destabilizing these hyperstable attachments and promoting the fidelity of chromosome segregation.[2] Notably, the effects of this compound are dependent on the presence of MCAK.[3]
However, studies have shown that cancer cells can develop rapid, reversible adaptive resistance to this compound. This resistance is driven by alterations in the Aurora B kinase signaling pathway, which leads to the hyper-stabilization of k-MT attachments, counteracting the effect of this compound.
Data Presentation
Physicochemical Properties
| Property | Value |
| Chemical Formula | C17H17N3S |
| Molecular Weight | 295.40 g/mol |
| Appearance | Solid |
| Solubility | 10 mM in DMSO |
| CAS Number | 342595-74-8 |
Biological Activity and Efficacy
| Parameter | Cell Line | Value & Conditions |
| Optimal Concentration | U2OS | 100 nM for maximal suppression of lagging chromosomes without significantly affecting mitotic progression. |
| Estimated IC50 | U2OS | ~500 nM (inferred from the statement that 100 nM is ~5-fold lower than the calculated IC50). |
| Effect on Lagging Chromosomes | U2OS | Significant reduction in lagging chromosome rates at 100 nM.[2] |
| Effect on Lagging Chromosomes | HeLa | Significant reduction in lagging chromosome rates at 100 nM.[2] |
| Effect on Lagging Chromosomes | SW-620 | Significant reduction in lagging chromosome rates at 100 nM.[2] |
| Effect on k-MT Attachment Stability | U2OS | Reduced by more than 35% in metaphase cells treated with this compound compared to control cells, as measured by the rate of fluorescence dissipation after photoactivation of GFP-tubulin. |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell lines (e.g., U2OS, HeLa, SW-620)
-
Appropriate cell culture medium (e.g., DMEM, McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (10 mM in DMSO)
-
Cell culture flasks, plates, or coverslips
Protocol:
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells onto the desired culture vessel (e.g., 6-well plates, coverslips) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare the desired concentration of this compound by diluting the 10 mM stock solution in fresh culture medium. For example, to prepare a 100 nM working solution, perform a serial dilution. A vehicle control (DMSO) should be prepared at the same final concentration as the this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 1 hour for acute treatment to assess immediate effects on mitosis, or longer for cell viability or resistance studies).
Immunofluorescence Staining for Microtubule and Kinetochore Analysis
Materials:
-
Cells cultured on coverslips
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS with 0.1% Triton X-100)
-
Primary antibodies (e.g., anti-α-tubulin, anti-centromere antibody (ACA))
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Protocol:
-
After this compound treatment, wash the cells on coverslips twice with PBS.
-
Fix the cells with the chosen fixation buffer. For microtubule analysis, pre-warmed PHEM buffer with 1% Triton X-100 for 5 minutes followed by 3.5% paraformaldehyde fixation can be used to pre-extract soluble tubulin and better visualize microtubules.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
Lagging Chromosome Analysis
Protocol:
-
Prepare and stain cells as described in the immunofluorescence protocol, ensuring to stain for DNA (DAPI) and kinetochores (ACA).
-
Using a fluorescence microscope, identify cells in anaphase.
-
For each anaphase cell, score for the presence of lagging chromosomes (chromosomes that are located in the central spindle region and have failed to segregate to the spindle poles).
-
Count at least 100-200 anaphase cells per condition (control vs. This compound-treated).
-
Calculate the percentage of anaphase cells with lagging chromosomes for each condition.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells cultured in 96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Protein Expression Analysis
Materials:
-
Cell lysates from control and this compound-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MCAK, anti-α-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound potentiates MCAK to destabilize microtubules.
Caption: Workflow for evaluating this compound's effects on CIN cells.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming UMK57 Adaptive Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming adaptive resistance to UMK57 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule agonist of the mitotic centromere-associated kinesin (MCAK), also known as KIF2C.[1] Its primary function is to potentiate the microtubule-destabilizing activity of MCAK.[2] In cancer cells exhibiting chromosomal instability (CIN), this compound helps to correct erroneous kinetochore-microtubule (k-MT) attachments, thereby reducing the rate of chromosome mis-segregation and suppressing CIN.[2]
Q2: What is adaptive resistance to this compound and how quickly does it develop?
A2: Adaptive resistance is a phenomenon where cancer cells rapidly adjust their signaling networks to counteract the effects of a drug. In the case of this compound, cancer cells develop resistance within a few days of continuous treatment, typically observed as a rebound in the rate of lagging chromosomes to pre-treatment levels within 72 to 96 hours.[2] This resistance is a reversible process; removal of this compound allows cells to revert to their sensitive state.[1][2]
Q3: What is the underlying molecular mechanism of adaptive resistance to this compound?
A3: The primary mechanism of adaptive resistance to this compound involves the alteration of the Aurora B kinase signaling pathway.[1][2] This leads to the hyper-stabilization of k-MT attachments, which directly opposes the destabilizing effect of this compound-activated MCAK.[1][2] Additionally, an Aurora kinase A-BOD1L1-PP2A axis has been identified as a key player. Increased phosphorylation of BOD1L1 by Aurora kinase A is required for cells to develop resistance.
Q4: How can adaptive resistance to this compound be overcome in experimental settings?
A4: Adaptive resistance to this compound can be at least partially overcome by co-treatment with inhibitors of the signaling pathways that drive resistance. Specifically, inhibition of Aurora B kinase or Aurora kinase A has been shown to prevent or delay the development of resistance to this compound. Partial inhibition of Aurora B, for instance, has been demonstrated to maintain a lower rate of lagging chromosomes in the presence of this compound for an extended period.
Q5: Is the adaptive resistance to this compound a result of genetic mutations?
A5: No, the rapid and reversible nature of this compound adaptive resistance suggests that it is not due to the selection of pre-existing or newly acquired genetic mutations. Instead, it is a result of the dynamic rewiring of cellular signaling pathways.[1][2]
Troubleshooting Guides
Problem 1: Increased lagging chromosomes observed after 72 hours of this compound treatment.
| Possible Cause | Recommended Solution |
| Development of adaptive resistance | This is the most likely cause. The cancer cell lines (e.g., U2OS, HeLa, SW-620) are known to develop adaptive resistance within this timeframe.[2] |
| This compound degradation | While this compound is stable in culture media for up to 120 hours, ensure proper storage and handling of the compound. |
| Incorrect this compound concentration | Verify the final concentration of this compound in your culture medium. A sub-optimal concentration may not be sufficient to suppress CIN effectively. |
Problem 2: No initial reduction in lagging chromosomes after this compound treatment.
| Possible Cause | Recommended Solution |
| Cell line is not susceptible to this compound | This compound is most effective in cancer cell lines with chromosomal instability (CIN) due to hyper-stable k-MT attachments. Non-transformed diploid cell lines may not show a significant response.[2] |
| Issues with experimental assay | Review the immunofluorescence protocol for staining lagging chromosomes. Ensure proper fixation, antibody concentrations, and imaging techniques. Refer to the detailed protocol in the Experimental Protocols section. |
| Inactive this compound compound | Test the activity of your this compound stock. If possible, use a positive control cell line known to respond to this compound. |
Quantitative Data Summary
Table 1: Effect of this compound and Aurora B Inhibition on Lagging Chromosomes in U2OS Cells
| Treatment | Duration | Lagging Chromosomes (%) |
| DMSO (Control) | < 1 hour | ~30% |
| This compound (100 nM) | < 1 hour | ~15% |
| This compound (100 nM) | 72 hours | ~30% |
| This compound (100 nM) + ZM447439 (250 nM) | 72 hours | ~20% |
| This compound (100 nM) + ZM447439 (250 nM) | 96 hours | ~30% |
Data compiled from literature.[2] The values are approximate and may vary between experiments.
Experimental Protocols
Assay for Lagging Chromosomes by Immunofluorescence
This protocol is for identifying and quantifying lagging chromosomes in anaphase cells.
Materials:
-
Cell culture medium
-
Coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-centromere antibody like ACA/CREST)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a petri dish and culture overnight.
-
Treat cells with this compound and/or other inhibitors for the desired duration.
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
Block with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount the coverslip onto a microscope slide using antifade mounting medium.
-
Image the cells using a fluorescence microscope. Identify anaphase cells and score for the presence of lagging chromosomes.
Kinetochore-Microtubule (k-MT) Stability Assay (Cold-Shock Assay)
This assay assesses the stability of k-MT attachments. Stable attachments are more resistant to cold-induced depolymerization.
Materials:
-
Cell culture medium on coverslips
-
Ice-cold cell culture medium
-
Methanol, pre-chilled to -20°C
-
Blocking buffer
-
Primary antibody (anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Culture and treat cells on coverslips as required.
-
Incubate the coverslips with ice-cold medium for 10 minutes on ice.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C.
-
Rehydrate the cells with PBS.
-
Proceed with immunofluorescence staining for α-tubulin and DAPI as described in the previous protocol (from step 8).
-
Acquire images of metaphase cells and quantify the fluorescence intensity of the kinetochore-attached microtubules (k-fibers). A decrease in intensity indicates reduced k-MT stability.
Visualizations
Caption: this compound adaptive resistance signaling pathway.
Caption: Experimental workflow for analyzing this compound resistance.
Caption: Workflow to overcome this compound adaptive resistance.
References
UMK57 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of UMK57 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small-molecule agonist of the mitotic centromere-associated kinesin (MCAK), also known as KIF2C.[1][2] It functions by specifically potentiating the microtubule-depolymerizing activity of MCAK.[1] This enhancement of MCAK activity leads to the destabilization of kinetochore-microtubule (k-MT) attachments during mitosis.[1][2][3] By promoting the correction of erroneous k-MT attachments, this compound suppresses chromosome mis-segregation in chromosomally unstable (CIN) cancer cells.[1][2][4]
Q2: Does this compound have known off-target effects on other kinases?
A2: Based on available data, this compound is highly specific for MCAK. Studies have shown that it has no inhibitory effect on the ATPase activity of other kinesins tested.[1] However, long-term treatment with this compound can lead to downstream cellular adaptations, primarily through the Aurora B signaling pathway, which can be considered an indirect or "off-target" effect of sustained on-target activity.[1][5]
Q3: Why do I observe a decrease in the effectiveness of this compound over time?
A3: Cancer cells can develop a rapid adaptive resistance to this compound, often within a few days of continuous treatment.[1][5] This is not due to the selection of pre-existing resistant clones but rather a reversible alteration of mitotic signaling networks.[1] The primary mechanism of this resistance involves the hyper-stabilization of k-MT attachments, driven by changes in the Aurora B signaling pathway, which counteracts the destabilizing effect of this compound.[1][5]
Q4: Is this compound toxic to non-cancerous cells?
A4: this compound has been shown to have minimal effects on chromosome segregation in non-transformed diploid cells at concentrations effective in CIN cancer cells.[1] This suggests a therapeutic window for its on-target effects.
Q5: What is the optimal concentration of this compound to use in my experiments?
A5: The optimal concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the maximal effect on chromosome segregation fidelity without significantly impacting mitotic progression. For example, in U2OS cells, 100nM has been identified as an optimal dose.[1]
Troubleshooting Guides
Problem 1: No significant reduction in lagging chromosomes observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to identify the optimal concentration for your specific cell line. Concentrations that are too low may be ineffective, while excessively high concentrations might induce other mitotic defects. |
| Cell Line Insensitivity | The on-target effect of this compound is most pronounced in cell lines with pre-existing chromosomal instability (CIN) due to hyperstable kinetochore-microtubule attachments. The effect may be less apparent in chromosomally stable cell lines. |
| Incorrect Timing of Analysis | The effect of this compound on chromosome segregation is most accurately assessed in the first few hours of treatment. Analyze cells within this window to avoid confounding effects of adaptive resistance. |
| Issues with Immunofluorescence Staining | Refer to the detailed "Immunofluorescence Protocol for Detecting Lagging Chromosomes" below to ensure proper fixation, permeabilization, and antibody incubation. |
Problem 2: Initial reduction in chromosome mis-segregation is followed by a rebound to baseline levels or higher.
| Possible Cause | Suggested Solution |
| Adaptive Resistance | This is an expected phenomenon in many cancer cell lines. It is mediated by alterations in the Aurora B signaling pathway.[1][5] Consider shorter treatment durations for experiments focused on the primary effect of this compound. For longer-term studies, this adaptive resistance is a key phenotype to investigate. |
| Experimental Design for Long-Term Studies | If studying the long-term effects, it is crucial to have time-course experiments to characterize the onset of adaptive resistance. This can be a valuable model for studying drug resistance mechanisms. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Immunofluorescence Protocol for Detecting Lagging Chromosomes
This protocol is adapted from methods described for analyzing chromosome segregation errors.[6]
-
Cell Culture: Plate cells on coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Drug Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 1-4 hours for acute treatment).
-
Fixation: Gently wash the cells with PBS and fix with 3.5% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Blocking: Block the cells with PBS containing 0.1% Triton X-100 and 2% BSA for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in the blocking buffer for 1 hour at room temperature. Recommended antibodies include:
-
Anti-α-tubulin to visualize the mitotic spindle.
-
Anti-centromere antibody (e.g., CREST) to identify kinetochores.
-
-
Washing: Wash the cells three times with the blocking buffer for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies and a DNA counterstain (e.g., DAPI) diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Identify cells in anaphase and quantify the percentage of anaphase cells exhibiting one or more lagging chromosomes.
Kinetochore-Microtubule (k-MT) Stability Assay
This assay assesses the stability of k-MT attachments, which are expected to be destabilized by this compound.
-
Cell Culture and Treatment: Plate cells on coverslips and treat with this compound or vehicle control as described above.
-
Cold Treatment: To depolymerize unstable non-k-MTs, incubate the coverslips in ice-cold media for 10 minutes.
-
Fixation and Permeabilization: Immediately fix the cells with ice-cold methanol for 10 minutes, followed by rehydration in PBS.
-
Immunofluorescence: Proceed with blocking and antibody staining as described in the previous protocol, using antibodies against tubulin and a kinetochore marker.
-
Imaging and Analysis: Acquire images of metaphase cells. The remaining tubulin signal associated with kinetochores represents the stable k-fibers. Quantify the fluorescence intensity of these k-fibers to compare the stability between different treatment conditions. A decrease in intensity suggests k-MT destabilization.
Fluorescence In Situ Hybridization (FISH) for Chromosome Mis-segregation
This protocol allows for the direct visualization and quantification of chromosome mis-segregation events.[7][8][9]
-
Cell Culture and Cytokinesis Block: Plate cells and treat with this compound. To capture mis-segregation events, add cytochalasin B to the media for the last 12-24 hours of culture to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Hypotonic Treatment: Harvest the cells and treat with a hypotonic solution (e.g., 75 mM KCl) to swell the cells and disperse the chromosomes.
-
Fixation: Fix the cells with a 3:1 methanol:acetic acid solution.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Probe Hybridization:
-
Denature the chromosomal DNA on the slide by heating.
-
Apply a fluorescently labeled DNA probe specific for one or more chromosomes.
-
Incubate overnight in a humidified chamber to allow the probe to hybridize to its target sequence.
-
-
Post-Hybridization Washes: Wash the slides to remove any unbound probe.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides.
-
Analysis: Using a fluorescence microscope, examine the binucleated cells. A cell with an unequal distribution of the probed chromosome between its two nuclei is scored as having undergone a mis-segregation event.
References
- 1. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Methods to Measure Aneuploidy and Chromosomal Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CO-FISH assay to assess sister chromatid segregation patterns in mitosis of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FISH Protocol for Metaphase Chromosomes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]
Optimizing UMK57 concentration for different cell types
Welcome to the . This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of UMK57 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule agonist of the mitotic centromere-associated kinesin (MCAK), also known as KIF2C.[1][2] It functions by potentiating the microtubule-destabilizing activity of MCAK at the kinetochores during mitosis.[1][3] This leads to the destabilization of kinetochore-microtubule (k-MT) attachments, which promotes the correction of attachment errors and reduces the rate of chromosome mis-segregation in chromosomally unstable (CIN) cancer cells.[1][3]
Q2: In which cell types has this compound been shown to be effective?
A2: this compound has been demonstrated to reduce lagging chromosome rates in various human cancer cell lines with chromosomal instability, including U2OS (osteosarcoma), HeLa (cervical cancer), and SW-620 (colorectal adenocarcinoma).[3] Interestingly, it does not appear to affect chromosome segregation in non-transformed diploid cell lines like hTERT-immortalized RPE-1 and BJ cells.[3] It has also been used to rescue age-associated CIN in elderly human dermal fibroblasts.[4][5]
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically for each new cell line. Titration experiments are highly recommended. However, published studies provide starting points for specific cell types.
Troubleshooting Guide
Issue 1: No observable effect on chromosome segregation.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for the specific cell type being used.
-
Possible Cause 2: Cell Type Insensitivity. The cell line may not exhibit the specific mitotic defects that this compound targets, such as hyperstable kinetochore-microtubule attachments.[3] Non-transformed diploid cells have shown no significant response to this compound.[3]
-
Solution: Confirm that your cell line of interest displays chromosomal instability. Consider using a positive control cell line known to be responsive to this compound, such as U2OS or HeLa.[3]
-
-
Possible Cause 3: Inactive Compound. The this compound compound may have degraded.
-
Solution: Ensure proper storage of the compound as recommended by the supplier (typically at -20°C for long-term storage).[7][8] Use a fresh stock of the compound for your experiments. A structurally similar but inactive analog, UMK95, can be used as a negative control to confirm the specificity of the observed effects.[3][6]
-
Issue 2: Development of resistance to this compound over time.
-
Possible Cause: Adaptive Resistance. Cancer cells can develop rapid and reversible resistance to this compound, often within 72 hours of continuous treatment.[3][9][10] This is frequently driven by alterations in the Aurora B signaling pathway, leading to the hyper-stabilization of k-MT attachments.[3][9]
-
Solution 1: Short-Term Experiments. For initial characterization and to observe the primary effects of this compound, conduct experiments within a short timeframe (e.g., < 24 hours) before adaptive resistance develops.[3]
-
Solution 2: Co-treatment with Aurora B Inhibitors. Partial inhibition of Aurora B kinase activity has been shown to prevent or delay the emergence of resistance to this compound in some cell lines.[3] Consider co-treatment with a low dose of an Aurora B inhibitor like ZM447439.[3] However, be aware that this may not be effective in all cell lines.[3]
-
Solution 3: "Washout" Experiments. The adaptive resistance to this compound is reversible. Removing the compound from the culture medium can restore the cells' sensitivity.[3][9]
-
Issue 3: Increased mitotic arrest or cell death.
-
Possible Cause: Concentration is too high. While this compound is intended to correct chromosome mis-segregation, excessively high concentrations can overly destabilize microtubules, leading to mitotic arrest and subsequent cell death.
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Different Cell Types
| Cell Type | Cell Line | Optimal Concentration | Duration of Treatment | Reference |
| Human Osteosarcoma | U2OS | 100 nM | < 1 hour for maximal effect on segregation fidelity | [3][6] |
| Human Cervical Cancer | HeLa | 100 nM | < 1 hour | [3] |
| Human Colorectal Adenocarcinoma | SW-620 | 100 nM | < 1 hour | [3] |
| Elderly Human Dermal Fibroblasts | - | 1 µM | 24 hours | [4][5] |
| Non-transformed Diploid Fibroblasts | RPE-1, BJ | No significant effect observed | Not Applicable | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)
-
Cell Seeding: Plate the cells of interest at a density that will allow for logarithmic growth during the experiment and prevent confluence. The optimal seeding density will vary between cell types.[11]
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or as recommended by the supplier.[7][8]
-
Preparation of Working Concentrations: On the day of the experiment, prepare a series of dilutions from the stock solution in a complete cell culture medium. A suggested range for initial testing is 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM. Also, prepare a vehicle control (DMSO) with the same final solvent concentration as the highest this compound concentration.
-
Treatment: Replace the existing medium in the cell culture plates with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period. For assessing the immediate impact on chromosome segregation, a short incubation of less than one hour may be sufficient.[3] To assess effects on cell proliferation, a longer incubation (e.g., 24-72 hours) may be necessary.
-
Analysis:
-
Chromosome Mis-segregation Assay: Fix the cells and stain for DNA (e.g., with DAPI) and a centromere marker (e.g., ACA). Analyze anaphase cells for the presence of lagging chromosomes.[3]
-
Mitotic Index and Progression: Fix and stain cells to visualize DNA and microtubules. Quantify the percentage of cells in different stages of mitosis (prophase, prometaphase, metaphase, anaphase, telophase) to assess for mitotic arrest.[3]
-
Cell Viability/Proliferation Assay: Use a standard assay such as MTT, XTT, or a cell counting method to determine the effect of different concentrations on cell proliferation.
-
-
Data Interpretation: Identify the lowest concentration of this compound that results in the maximal suppression of lagging chromosomes without causing a significant increase in the mitotic index (which would indicate mitotic arrest) or a substantial decrease in cell viability.[3][6]
Mandatory Visualizations
Caption: Mechanism of action of this compound in CIN cancer cells.
Caption: Workflow for optimizing this compound concentration.
Caption: The development of adaptive resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 3. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence | EMBO Reports [link.springer.com]
- 5. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Long-term UMK57 treatment effects on cell viability
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the long-term effects of UMK57 treatment on cell viability. Here you will find answers to frequently asked questions, detailed experimental protocols, and visual guides to aid in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule agonist of the mitotic centromere-associated kinesin (MCAK), also known as KIF2C.[1] It functions by potentiating the microtubule-destabilizing activity of MCAK.[2][3] This leads to the destabilization of kinetochore-microtubule (k-MT) attachments during metaphase, which promotes the correction of erroneous attachments and enhances chromosome segregation fidelity.[2][3]
Q2: What is the expected short-term effect of this compound on chromosomally unstable (CIN) cancer cells?
A2: In the short term (e.g., <72 hours), this compound treatment is expected to reduce the rate of chromosome mis-segregation in CIN cancer cells.[3][4] This is observable as a decrease in the frequency of lagging chromosomes during anaphase.[3] The treatment specifically targets CIN cancer cells with minimal effect on non-transformed diploid cells.[3]
Q3: My CIN cancer cells initially responded to this compound, but the effect diminished after a few days. Why is this happening?
A3: This phenomenon is known as adaptive resistance. Cancer cells can rapidly adapt to this compound treatment, typically within a few days, leading to a rebound in chromosome mis-segregation rates.[3] This resistance is driven by alterations in the Aurora B signaling pathway, which results in the hyper-stabilization of k-MT attachments, counteracting the effect of this compound.[3][4] This resistance is often reversible upon withdrawal of this compound.[3][4]
Q4: Does adaptive resistance to this compound occur in all cell types?
A4: No, current research indicates that adaptive resistance to long-term this compound treatment is a characteristic of CIN cancer cells.[3][4] Studies on non-cancerous, "elderly" human dermal fibroblasts have shown that long-term treatment (e.g., 96 hours) does not lead to adaptive resistance and can even have beneficial effects, such as delaying cellular senescence.[5][6][7]
Q5: What is the effect of this compound on cell proliferation and viability?
A5: this compound inhibits cell proliferation in a dose-dependent manner.[3] While it can improve chromosome segregation fidelity at sub-lethal doses, higher concentrations can slow down mitotic duration.[2][6] The impact on overall cell viability will depend on the cell type, concentration, and duration of treatment.
Q6: How can I determine if my cells are developing adaptive resistance?
A6: You can monitor the rate of lagging chromosomes in anaphase over a time course of this compound treatment. An initial decrease followed by a return to baseline levels after several days is a key indicator of adaptive resistance.[8] Additionally, measuring k-MT attachment stability can provide further evidence; an increase in stability after prolonged treatment suggests resistance.[3][8]
Data Summary
Table 1: Summary of this compound Effects on Different Cell Types
| Cell Type | Short-Term Effect (<72h) | Long-Term Effect (>72h) | Adaptive Resistance |
| CIN Cancer Cells | Decreased chromosome mis-segregation[3] | Rebound of chromosome mis-segregation[3][4] | Yes[3] |
| Non-Transformed Diploid Cells | No significant effect on chromosome segregation[3] | Not extensively studied, but initial findings show little effect | No[3] |
| "Elderly" Non-Cancerous Cells | Improved chromosome segregation fidelity[5][7] | Sustained improvement, delay of senescence[5][6][7] | No[5][6][7] |
Table 2: Troubleshooting Guide for this compound Experiments
| Issue | Possible Cause | Suggested Solution |
| No initial effect on chromosome mis-segregation in CIN cancer cells. | Incorrect dosage. | Titrate this compound concentration. A 10x higher dose might be needed for some cell types compared to others.[5][7] |
| Cell line is not sensitive to MCAK potentiation. | Confirm MCAK expression and activity in your cell line. | |
| Initial effect diminishes over time. | Development of adaptive resistance. | Perform a time-course experiment to confirm the timeline of resistance. Consider co-treatment with an Aurora B kinase inhibitor to prevent resistance.[3] |
| Increased mitotic duration and cell cycle arrest. | This compound concentration is too high. | Reduce the concentration of this compound to a sub-lethal dose. |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Standardize cell passage number, confluency, and media renewal schedule. This compound retains biological activity in culture media for up to 120 hours.[8] |
Experimental Protocols
1. Assessment of Chromosome Segregation Fidelity
-
Objective: To quantify the rate of lagging chromosomes in anaphase.
-
Methodology:
-
Seed cells on coverslips and treat with this compound or vehicle control (DMSO) for the desired duration.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.5% Triton X-100 in PBS.
-
Stain for DNA (e.g., with DAPI) and a centromere marker (e.g., with ACA/CREST antibodies).
-
Acquire images using fluorescence microscopy.
-
Identify anaphase cells and score the percentage of cells with lagging chromosomes. A lagging chromosome is defined as a chromosome that is not aligned with the two main masses of segregated chromosomes.
-
2. Kinetochore-Microtubule (k-MT) Attachment Stability Assay
-
Objective: To measure the stability of k-MT attachments.
-
Methodology:
-
Treat cells with this compound or vehicle control.
-
Incubate cells in ice-cold media for a defined period (e.g., 10 minutes) to depolymerize unstable microtubules.
-
Fix and permeabilize the cells.
-
Stain for tubulin, a centromere marker (e.g., ACA), and DNA.
-
Acquire z-stack images using a confocal microscope.
-
Quantify the fluorescence intensity of the remaining stable k-fibers. A decrease in intensity indicates destabilization.
-
Signaling Pathways and Workflows
Caption: this compound potentiates MCAK to destabilize k-MTs and suppress CIN.
Caption: Adaptive resistance to this compound in CIN cancer cells.
Caption: Workflow for assessing long-term this compound effects.
References
- 1. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence | EMBO Reports [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mitigating UMK57-induced mitotic arrest
Welcome to the technical support center for UMK57. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving the MCAK agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule agonist of the mitotic centromere-associated kinesin (MCAK), also known as KIF2C.[1] Its primary function is to potentiate the microtubule-depolymerizing activity of MCAK.[2][3] This leads to the destabilization of kinetochore-microtubule (k-MT) attachments during mitosis.[2][3] In chromosomally unstable (CIN) cancer cells, which often have hyper-stable k-MT attachments, this compound can improve chromosome segregation fidelity by promoting the correction of erroneous attachments.[2][3]
Q2: Is this compound expected to cause mitotic arrest?
A2: Generally, no. At optimal concentrations (e.g., 100 nM in U2OS cells), this compound is intended to suppress chromosome mis-segregation with little to no significant alteration of mitotic progression time.[2] In some chromosomally unstable cell lines, it has been observed to shorten the duration of mitosis.[4][5] However, at high concentrations, particularly in chromosomally stable cell lines like RPE-1, this compound can lead to a prolongation of mitosis.[4][6] This is thought to be due to excessive kinetochore-microtubule instability, which can impair the ability of the cell to correct uncentered chromosomes and satisfy the spindle assembly checkpoint (SAC).[4][6]
Q3: Why are my cells arresting in mitosis after this compound treatment?
A3: If you observe mitotic arrest, consider the following possibilities:
-
High Concentration: The concentration of this compound may be too high for your specific cell line. This can cause excessive destabilization of kinetochore-microtubule attachments, leading to activation of the spindle assembly checkpoint (SAC).[4][6]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound.[2] Chromosomally stable, non-transformed cell lines may be more prone to mitotic delay at concentrations that are optimal for CIN cancer cells.[4][6]
-
Off-Target Effects: While this compound is reported to be specific for MCAK, extremely high concentrations may lead to unforeseen off-target effects.
Q4: How can I mitigate this compound-induced mitotic arrest?
A4: To mitigate mitotic arrest, you can try the following:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line that reduces chromosome mis-segregation without causing a significant mitotic delay.
-
Inhibit the Spindle Assembly Checkpoint (SAC): As a pharmacological approach to bypass the arrest, you can use inhibitors of key SAC proteins. For instance, inhibitors of Aurora B kinase can abrogate mitotic arrest induced by agents that cause tension defects at kinetochores.[7][8][9]
-
Washout Experiment: this compound's effects may be reversible. A washout experiment, where the this compound-containing medium is replaced with fresh medium, can help determine if the cells can proceed through mitosis after the removal of the compound.
Q5: My cells initially respond to this compound by showing reduced chromosome mis-segregation, but this effect disappears after a few days. Why is this happening?
A5: This phenomenon is described as adaptive resistance. Cancer cells can rapidly adapt to this compound treatment, often within 72 hours.[2][10] This resistance is driven by alterations in the Aurora B signaling pathway, which leads to the hyper-stabilization of kinetochore-microtubule attachments, counteracting the effect of this compound.[2][10] This resistance is often reversible upon removal of this compound.[2][10]
Troubleshooting Guides
Issue 1: Increased Mitotic Index and Cell Rounding Observed After this compound Treatment
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high. | 1. Perform a dose-response curve: Treat your cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and assess the mitotic index at a fixed time point (e.g., 24 hours). 2. Determine the optimal concentration: Identify the concentration that provides the desired effect on chromosome segregation without a significant increase in the mitotic index. For example, 100 nM was found to be optimal for U2OS cells.[2] |
| High cell line sensitivity. | 1. Test different cell lines: Compare the effect of this compound on your cell line of interest with a control cell line known to be less sensitive (e.g., a CIN cancer cell line like U2OS). 2. Reduce treatment duration: A shorter exposure to this compound may be sufficient to observe effects on chromosome segregation without inducing a prolonged arrest. |
| Spindle Assembly Checkpoint (SAC) activation. | 1. Co-treatment with an Aurora B inhibitor: Use a specific Aurora B kinase inhibitor (e.g., ZM447439) to override the SAC and promote mitotic exit.[7][9] Note: This will likely lead to increased chromosome mis-segregation. 2. Analyze SAC protein localization: Use immunofluorescence to examine the localization of SAC proteins like Mad2 and BubR1 at the kinetochores.[2] Persistent localization in metaphase-like cells indicates SAC activation. |
Issue 2: this compound Fails to Reduce Chromosome Mis-segregation in My CIN Cancer Cell Line
| Possible Cause | Troubleshooting Steps |
| Sub-optimal this compound concentration. | 1. Titrate this compound concentration: As described in Issue 1, perform a dose-response to find the effective concentration for your specific cell line. |
| Development of adaptive resistance. | 1. Limit treatment duration: For acute experiments, treat cells with this compound for a shorter period (e.g., 1-24 hours).[2] 2. Washout and re-treat: If long-term effects are desired, consider a pulsed treatment regimen. |
| Altered Aurora B signaling. | 1. Analyze Aurora B activity: Use immunofluorescence to assess the levels of phosphorylated Aurora B substrates at the kinetochores. An increase in these signals after prolonged this compound treatment may indicate adaptive resistance.[2] |
| Low MCAK expression. | 1. Quantify MCAK protein levels: Use Western blotting to confirm that your cell line expresses sufficient levels of MCAK, as this compound's effect is dependent on it.[2] |
Quantitative Data Summary
Table 1: Effect of this compound on Mitotic Progression and Chromosome Segregation
| Cell Line | This compound Concentration | Mitotic Duration | Lagging Chromosomes | Reference |
| U2OS (CIN) | 100 nM | No significant change | Reduced | [2] |
| HeLa (CIN) | 100 nM | Not specified | Reduced | [2] |
| SW-620 (CIN) | 100 nM | Not specified | Reduced | [2] |
| RPE-1 (non-transformed) | 100 nM | No effect | No effect | [2] |
| RPE-1 (non-transformed) | High dose | Increased | Not specified | [4][6] |
| Elderly HDF | 1 µM | Rescued mitotic delay | Reduced | [11][12] |
Experimental Protocols
Protocol 1: Analysis of Mitotic Index by Flow Cytometry
This protocol allows for the quantification of the percentage of cells in mitosis based on the phosphorylation of Histone H3 at Serine 10 (pH3), a mitosis-specific marker.
-
Cell Culture and Treatment:
-
Plate cells at a density that will not exceed 70-80% confluency at the time of harvesting.
-
Treat cells with this compound at the desired concentrations for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 70% ice-cold ethanol while vortexing gently.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
Immunostaining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Permeabilize the cells with PBS containing 0.25% Triton X-100 for 15 minutes at room temperature.
-
Wash the cells with PBS containing 1% BSA.
-
Resuspend the cells in PBS/1% BSA containing an anti-phospho-Histone H3 (Ser10) antibody (e.g., conjugated to Alexa Fluor 488).
-
Incubate for 1-2 hours at room temperature in the dark.
-
Wash the cells twice with PBS/1% BSA.
-
-
DNA Staining and Flow Cytometry:
-
Resuspend the cell pellet in a solution of propidium iodide (PI) and RNase A in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The pH3 signal is typically detected in the green channel (e.g., FITC), and the PI signal in the red channel (e.g., PE-Texas Red).
-
The mitotic index is the percentage of cells that are positive for the pH3 antibody.
-
Protocol 2: Immunofluorescence Staining of Kinetochore Proteins
This protocol is for visualizing the localization and levels of kinetochore proteins to assess the stability of k-MT attachments and SAC activity.
-
Cell Culture on Coverslips:
-
Plate cells on sterile glass coverslips in a multi-well plate.
-
Treat with this compound as required.
-
-
Fixation and Permeabilization:
-
Wash the coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-ACA for centromeres, anti-α-tubulin for microtubules, anti-Mad2 for SAC) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Incubate with DAPI for 5 minutes to stain the DNA.
-
Wash once with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Protocol 3: Chromosome Spread for Karyotyping
This protocol is used to visualize and count chromosomes to assess aneuploidy and chromosome mis-segregation.
-
Cell Culture and Mitotic Arrest:
-
Cell Harvesting:
-
Trypsinize and collect the cells.
-
Centrifuge and discard the supernatant.
-
-
Hypotonic Treatment:
-
Fixation:
-
Add fresh, ice-cold Carnoy's fixative (3:1 methanol:acetic acid) to the cell suspension.
-
Incubate for at least 30 minutes on ice.
-
Centrifuge and replace the fixative. Repeat this step 2-3 times.
-
-
Slide Preparation:
-
Resuspend the final cell pellet in a small volume of fixative.
-
Drop the cell suspension from a height onto clean, chilled microscope slides.
-
Allow the slides to air dry.
-
-
Staining and Analysis:
-
Stain the slides with a DNA dye such as Giemsa or DAPI.
-
Examine under a bright-field or fluorescence microscope to count the chromosomes in well-spread metaphases.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound, leading to either improved fidelity or mitotic delay.
Caption: Troubleshooting workflow for this compound-induced mitotic arrest.
Caption: Signaling pathway for adaptive resistance to this compound.
References
- 1. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 2. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Analysis of Endogenous and Exogenous Centromere-kinetochore Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measuring and modeling the dynamics of mitotic error correction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora B kinase inhibition in mitosis: strategies for optimising the use of aurora kinase inhibitors such as AT9283 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aurora B prevents delayed DNA replication and premature mitotic exit by repressing p21Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence | EMBO Reports [link.springer.com]
- 12. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arborbiosci.com [arborbiosci.com]
- 14. research.nki.nl [research.nki.nl]
- 15. Chromosomal Spread Preparation of Human Embryonic Stem Cells for Karyotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Karyotype Analysis Protocol - Creative Biolabs [creative-biolabs.com]
Interpreting UMK57 dose-response curves
Welcome to the technical support center for UMK57. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule agonist of the mitotic centromere-associated kinesin (MCAK), also known as Kif2c.[1][2] Its primary function is to potentiate the microtubule-depolymerizing activity of MCAK.[1] This action leads to the destabilization of kinetochore-microtubule (k-MT) attachments during mitosis, which promotes the correction of improper attachments and helps to ensure accurate chromosome segregation.[1][3]
Q2: Why am I observing a decrease in this compound efficacy after a few days of treatment?
A2: This phenomenon is likely due to adaptive resistance. Cancer cells can develop a rapid and reversible resistance to this compound, often within 72 hours of continuous exposure.[4] This resistance is driven by alterations in the Aurora B kinase signaling pathway, which leads to the hyper-stabilization of kinetochore-microtubule attachments, counteracting the effect of this compound.[1][5] This resistance is often reversible upon removal of the compound.[1]
Q3: What is a typical concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. For instance, in U2OS cancer cells, 100 nM has been shown to be the optimal concentration for achieving the maximal effect on chromosome segregation fidelity without significantly impacting mitotic progression.[1] For cell proliferation assays, concentrations ranging from 100 nM to 2000 nM have been used.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C and to prepare fresh dilutions in culture medium for each experiment to ensure compound stability and activity.
Data Presentation: this compound IC50/EC50 Values
The following table provides an example of how to present IC50/EC50 values for this compound. Please note that comprehensive public data on this compound IC50 values across a wide range of cell lines is limited. The value for U2OS cells is an approximation based on published data.[1] Researchers should determine these values empirically for their specific cell lines and experimental conditions.
| Cell Line | Cancer Type | IC50/EC50 (nM) | Assay Type | Notes |
| U2OS | Osteosarcoma | ~500 | Cell Proliferation | This is an estimated value; the optimal concentration for chromosome segregation studies is lower (100 nM).[1] |
| HeLa | Cervical Cancer | To be determined | Cell Viability | This compound has been shown to reduce lagging chromosome rates in this cell line.[1] |
| SW-620 | Colorectal Adenocarcinoma | To be determined | Cell Viability | This compound has been shown to reduce lagging chromosome rates in this cell line.[1] |
Experimental Protocols
Protocol: Generating a this compound Dose-Response Curve using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the dose-response of a cancer cell line to this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound compound
-
Cancer cell line of interest (e.g., U2OS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
Caption: Signaling pathway of this compound action and the mechanism of adaptive resistance.
Caption: Experimental workflow for generating a this compound dose-response curve.
Caption: Troubleshooting logic for interpreting this compound dose-response curves.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect or very high IC50 value | 1. This compound concentration is too low: The tested concentration range may not be sufficient to elicit a response in your specific cell line. 2. Inactive compound: The this compound stock may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Cell line resistance: The cell line may have intrinsic resistance to microtubule-destabilizing agents or may have developed adaptive resistance. | 1. Optimize concentration range: Test a broader range of this compound concentrations. 2. Use fresh compound: Prepare fresh dilutions from a new or properly stored stock solution. 3. Check for adaptive resistance: Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to see if the effect diminishes over time. Consider using a different cell line to confirm compound activity. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution in the wells. 2. Pipetting errors: Inaccurate dispensing of cells, this compound, or assay reagents. 3. Edge effects: Evaporation from the outer wells of the microplate leading to changes in compound concentration. | 1. Ensure uniform cell suspension: Gently mix the cell suspension before and during plating. 2. Calibrate pipettes: Ensure pipettes are properly calibrated and use consistent pipetting techniques. 3. Minimize edge effects: Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity. |
| Dose-response curve is not sigmoidal (e.g., biphasic or flat at high concentrations) | 1. Compound solubility: this compound may precipitate at higher concentrations in the culture medium. 2. Cytotoxicity at high concentrations: At very high concentrations, this compound might induce off-target effects or rapid cell death that plateaus the response. 3. Adaptive resistance: With longer incubation times, the development of adaptive resistance can alter the shape of the dose-response curve. | 1. Check solubility: Visually inspect the medium for any precipitation after adding this compound. Prepare fresh dilutions and ensure the final DMSO concentration is low (typically <0.5%). 2. Adjust concentration range: Narrow the concentration range to focus on the sigmoidal portion of the curve. 3. Shorten incubation time: Consider a shorter incubation period (e.g., 24-48 hours) to minimize the impact of adaptive resistance on the initial dose-response. |
References
- 1. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
UMK57 toxicity and cytotoxicity assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental use of UMK57, a small-molecule agonist of the kinesin-13 protein MCAK.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule agonist of the mitotic centromere-associated kinesin (MCAK), also known as KIF2C.[1] It functions by potentiating the activity of MCAK, a protein that plays a crucial role in destabilizing kinetochore-microtubule (k-MT) attachments during mitosis.[2][3] This action promotes the correction of improper attachments, thereby increasing the fidelity of chromosome segregation and suppressing chromosomal instability (CIN) in cancer cells.[2][4]
Q2: What are the typical working concentrations for this compound?
A2: The provided research indicates that "sub-lethal doses" of this compound are effective for suppressing chromosome mis-segregation.[2][4] One study specified using this compound at a concentration of 1 µM for 24 hours to rescue age-associated CIN in human dermal fibroblasts. For specific cell lines, it is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration that achieves the desired biological effect.
Q3: Is this compound toxic to all cell types?
A3: this compound has been shown to have minimal or no appreciable effects on mitotic processes in non-transformed diploid cell lines, such as hTERT-immortalized RPE-1 and BJ cells, at concentrations that are effective in CIN cancer cells.[2] It has also been observed to improve chromosome segregation in elderly cells without negatively impacting the mitotic fitness of younger cells.[1][5]
Q4: My cells are no longer responding to this compound treatment. What could be the cause?
A4: Cancer cells can develop rapid and reversible adaptive resistance to this compound, often within a few days of treatment.[2][4] This resistance is typically driven by alterations in the Aurora B signaling pathway, which leads to the hyper-stabilization of kinetochore-microtubule attachments, thereby counteracting the effect of this compound.[2][4] If you observe a rebound in chromosome mis-segregation, it is likely due to this adaptive resistance.
Q5: How can I overcome adaptive resistance to this compound?
A5: The resistance to this compound is reversible upon removal of the compound.[2][4] Research has shown that partial inhibition of Aurora B kinase activity can prevent cells from regaining high levels of lagging chromosomes after prolonged treatment with this compound.[2] Therefore, co-treatment with a low dose of an Aurora B inhibitor might be a viable strategy to mitigate resistance. However, the effectiveness of this approach may vary between cell lines.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable decrease in lagging chromosomes in CIN cancer cells. | 1. Suboptimal concentration of this compound.2. Insufficient treatment time.3. Cell line is not sensitive to this compound. | 1. Perform a dose-response curve to identify the optimal concentration.2. Ensure treatment duration is sufficient (e.g., <1 hour for initial effects).3. Verify that the target cells exhibit chromosomal instability due to hyperstable k-MT attachments. |
| Increased chromosome mis-segregation after initial improvement. | Development of adaptive resistance. | 1. Confirm the timeline of resistance development (typically within a few days).2. Consider removing this compound to see if the phenotype reverts.3. Explore co-treatment with a low-dose Aurora B inhibitor.[2] |
| Observed cytotoxicity in non-transformed cells. | The concentration of this compound is too high. | Reduce the concentration of this compound. While generally non-toxic to these cells at effective doses, high concentrations may induce off-target effects. |
Quantitative Data Summary
Table 1: Effect of this compound on Lagging Chromosome Rates in Various Cell Lines
| Cell Line | Cell Type | Treatment | Effect on Lagging Chromosomes | Reference |
| U2OS | CIN Cancer | This compound (<1hr) | Significant reduction | [2] |
| HeLa | CIN Cancer | This compound (<1hr) | Significant reduction | [2] |
| SW-620 | CIN Cancer | This compound (<1hr) | Significant reduction | [2] |
| RPE-1 | Non-transformed diploid | This compound (<1hr) | No effect | [2] |
| BJ | Non-transformed diploid | This compound (<1hr) | No effect | [2] |
Experimental Protocols
Immunofluorescence Staining for Lagging Chromosomes
This protocol is adapted from the methodologies described in the cited literature for assessing chromosome segregation fidelity.[2]
-
Cell Culture and Treatment: Plate cells on coverslips and culture to the desired confluency. Treat cells with either DMSO (vehicle control) or this compound at the determined optimal concentration and duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against a centromeric marker (e.g., ACA/CREST) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
DNA Staining and Mounting: Wash the cells with PBS. Stain DNA with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Identify cells in anaphase and quantify the percentage of cells with lagging chromosomes.
Visualizations
Caption: Mechanism of action of this compound in CIN cancer cells.
Caption: Development of adaptive resistance to this compound.
References
- 1. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 2. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aurora B Kinase Pathway and UMK57 Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Aurora B kinase pathway and resistance to the small molecule inhibitor, UMK57.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule agonist of the mitotic centromere-associated kinesin (MCAK), also known as KIF2C.[1] It functions by potentiating the microtubule-depolymerizing activity of MCAK.[2] This leads to the destabilization of kinetochore-microtubule (k-MT) attachments during mitosis, which helps to correct improper attachments and improve the fidelity of chromosome segregation in cancer cells exhibiting chromosomal instability (CIN).[2][3]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the likely mechanisms?
A2: Cancer cells can develop a rapid and reversible form of resistance to this compound, often termed adaptive resistance.[2][3] The primary mechanism involves alterations in the Aurora B signaling pathway that lead to the hyper-stabilization of kinetochore-microtubule attachments, counteracting the effect of this compound.[2][3] Specifically, cancer cells can adapt to this compound by altering the Aurora B-mediated phosphorylation of MCAK, which in turn downregulates MCAK's activity.[4] Another potential mechanism of resistance involves the Aurora kinase A-BOD1L1-PP2A B56 axis.[4]
Q3: How can I determine if my resistant cells have altered Aurora B kinase activity?
A3: You can assess Aurora B kinase activity by examining the phosphorylation status of its downstream substrates. A common method is to perform a Western blot analysis to detect the phosphorylation of histone H3 at Serine 10 (pHH3-Ser10), a well-established substrate of Aurora B.[5] A decrease in pHH3-Ser10 levels in the presence of an Aurora B inhibitor would indicate target engagement. In the context of this compound resistance, you might observe changes in the phosphorylation of MCAK.[4]
Q4: Are there known mutations in Aurora B that can confer resistance to inhibitors?
A4: Yes, mutations in the kinase domain of Aurora B have been identified that can lead to resistance to Aurora B inhibitors. For example, a G160E amino acid substitution has been shown to mediate resistance to the Aurora B inhibitor ZM447439 by preventing the formation of an active drug-binding motif.[6][7] While this is for a different inhibitor, it highlights a potential mechanism of resistance that could be investigated for this compound.
Q5: Besides alterations in the Aurora B pathway, what are other potential mechanisms of resistance to Aurora kinase inhibitors in general?
A5: Beyond direct alterations in the target kinase, resistance to Aurora kinase inhibitors can arise from the activation of compensatory or bypass signaling pathways.[8] For instance, in the context of EGFR inhibition resistance, increased Aurora kinase phosphorylation has been observed, suggesting a potential role for Aurora kinases in mediating resistance to other targeted therapies.[9]
Troubleshooting Guides
Problem 1: Decreased this compound efficacy over a short period of treatment.
-
Possible Cause: Development of adaptive resistance through alterations in the Aurora B signaling pathway.[2][3]
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to confirm the shift in the IC50 value of this compound in your treated cells compared to the parental cell line.
-
Assess Aurora B Pathway Activity: Use Western blotting to analyze the phosphorylation status of key Aurora B substrates like histone H3 (Ser10) and MCAK. An alteration in the phosphorylation of these substrates in resistant cells could indicate a change in the pathway's activity.[4][5]
-
Evaluate Kinetochore-Microtubule Stability: Perform immunofluorescence staining for α-tubulin and kinetochore markers (e.g., CREST) and analyze the stability of kinetochore-microtubule attachments. An increase in stability in resistant cells would be consistent with the known mechanism of adaptive resistance.[2]
-
Test for Reversibility: Culture the resistant cells in the absence of this compound for several passages and then re-challenge them with the drug. If the sensitivity is restored, it suggests a reversible, adaptive resistance mechanism.[3]
-
Problem 2: Inconsistent results in cell viability assays with this compound.
-
Possible Cause: Technical variability in the assay, issues with compound stability, or cell line heterogeneity.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase during treatment.
-
Verify Compound Integrity: this compound should be stored as recommended by the supplier to maintain its activity.[10] Prepare fresh dilutions for each experiment from a stock solution.
-
Control for Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and drug concentration.
-
Use Appropriate Controls: Include untreated cells and vehicle-only (e.g., DMSO) controls in every experiment.
-
Single-Cell Clone Selection: If cell line heterogeneity is suspected, consider deriving single-cell clones to obtain a more homogeneous population for your experiments.
-
Quantitative Data Summary
| Cell Line | Treatment | Lagging Chromosome Rate (%) | Reference |
| U2OS | DMSO | ~15 | [2] |
| U2OS | 100 nM this compound (<1h) | ~5 | [2] |
| HeLa | DMSO | ~20 | [2] |
| HeLa | 100 nM this compound (<1h) | ~8 | [2] |
| SW-620 | DMSO | ~25 | [2] |
| SW-620 | 100 nM this compound (<1h) | ~12 | [2] |
| Inhibitor | Target | IC50 (nM) | Reference |
| SNS-314 | Aurora A, B, C | 9, 31, 3 | [11] |
| PF-03814735 | Aurora A, B | 5, 0.8 | [11] |
| CYC116 | Aurora A, B | 34 - 1370 (cell proliferation) | [11] |
| AMG 900 | Aurora A, B, C | 5, 4, 1 | [12] |
| Barasertib-hQPA | Aurora B | <1 | [12] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound and to calculate the IC50 value.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[13]
-
2. Western Blotting for Phosphorylated Histone H3 (Ser10)
-
Objective: To assess the activity of the Aurora B kinase pathway.
-
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 or a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total Histone H3 or a loading control to normalize the data.[13]
-
3. In Vitro Aurora B Kinase Assay
-
Objective: To directly measure the enzymatic activity of Aurora B kinase.
-
Materials:
-
Procedure (based on a commercial kit like ADP-Glo™):
-
Set up the kinase reaction by adding the kinase buffer, Aurora B enzyme, substrate, and ATP to a 96-well plate.
-
To test inhibitors, add the compound at various concentrations to the reaction mix.
-
Incubate the reaction at 30°C for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.[14]
-
Visualizations
Caption: Simplified Aurora B kinase signaling pathway in mitosis.
Caption: Mechanism of this compound action and adaptive resistance.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 2. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Evolution of Resistance to Aurora Kinase B Inhibitors in Leukaemia Cells | PLOS One [journals.plos.org]
- 8. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. escholarship.org [escholarship.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. promega.co.uk [promega.co.uk]
- 15. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
UMK57: A Comparative Guide to an MCAK Agonist in Microtubule Research
In the landscape of cellular research, particularly in studies of mitosis, microtubule dynamics, and chromosomal stability, the kinesin-13 motor protein MCAK (Mitotic Centromere-Associated Kinesin) is a critical regulator. As a potent microtubule depolymerase, MCAK plays a pivotal role in correcting erroneous kinetochore-microtubule attachments, ensuring the faithful segregation of chromosomes. Small molecules that modulate MCAK activity are invaluable tools for dissecting these intricate cellular processes. This guide provides a comprehensive comparison of UMK57, a known MCAK agonist, with other microtubule-destabilizing agents, offering researchers and drug development professionals a detailed overview of its performance, supported by experimental data and protocols.
This compound: A Specific Potentiator of MCAK Activity
This compound is a small molecule that has been identified as a specific agonist of MCAK.[1][2][3] Unlike many microtubule-targeting agents that directly bind to tubulin, this compound enhances the intrinsic microtubule-depolymerizing activity of MCAK.[4][5] This specific mechanism of action makes this compound a unique tool for studying the direct consequences of increased MCAK activity in cellular contexts.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 342595-74-8 |
| Molecular Formula | C₁₇H₁₇N₃S |
| Molecular Weight | 295.40 g/mol |
This compound in Action: Performance and Experimental Data
The primary effect of this compound is the potentiation of MCAK-mediated microtubule depolymerization. This leads to a measurable decrease in the stability of kinetochore-microtubule (k-MT) attachments, which is crucial for the correction of attachment errors that can lead to chromosomal instability (CIN).
Effects on Chromosome Segregation and Kinetochore-Microtubule Stability
Treatment of cancer cell lines exhibiting CIN with this compound has been shown to reduce the rate of chromosome mis-segregation.[6][7] This effect is a direct consequence of the this compound-mediated enhancement of MCAK activity, which leads to the destabilization of improper k-MT attachments, allowing for their correction before anaphase onset.
| Cell Line | Treatment | Effect on Lagging Chromosomes | Reference |
| U2OS | 100 nM this compound | Significant reduction | [6] |
| HeLa | 100 nM this compound | Significant reduction | [6] |
| SW-620 | 100 nM this compound | Significant reduction | [7] |
Furthermore, quantitative measurements have demonstrated a significant reduction in the stability of k-MT attachments in cells treated with this compound. In U2OS cells, a more than 35% reduction in k-MT attachment stability was observed.[6]
Comparison with Other Microtubule-Destabilizing Agents
While this compound is a specific MCAK agonist, other compounds achieve microtubule destabilization through different mechanisms, primarily by directly binding to tubulin subunits. These agents, such as nocodazole and vinca alkaloids, are widely used in research to study the roles of microtubule dynamics.
| Compound | Mechanism of Action | Primary Target | Key Research Applications |
| This compound | Potentiates microtubule depolymerase activity | MCAK (Kinesin-13) | Studying MCAK-specific roles in error correction and chromosome segregation. |
| Nocodazole | Inhibits tubulin polymerization | β-tubulin | Inducing mitotic arrest for cell synchronization and studying spindle assembly checkpoint. |
| Vinblastine | Inhibits tubulin polymerization and induces microtubule paracrystal formation | β-tubulin (Vinca domain) | Cancer chemotherapy and studying microtubule dynamics and spindle formation. |
The key distinction lies in the specificity of action. While general tubulin binders cause a global disruption of the microtubule cytoskeleton, this compound allows for the specific investigation of the consequences of hyperactive MCAK, providing a more targeted approach to understanding its regulatory functions.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key assays used to evaluate the efficacy of MCAK agonists and other microtubule-destabilizing agents.
In Vitro Microtubule Depolymerization Assay
This assay directly measures the ability of a compound to enhance MCAK-mediated microtubule depolymerization.
Materials:
-
Purified, active MCAK protein
-
Taxol-stabilized microtubules
-
Depolymerization buffer (e.g., BRB80 with ATP and an ATP regeneration system)
-
Compound of interest (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Ultracentrifuge
Procedure:
-
Prepare reaction mixtures containing taxol-stabilized microtubules, depolymerization buffer, and the compound of interest at various concentrations.
-
Initiate the reaction by adding a fixed concentration of purified MCAK protein (e.g., 100 nM).
-
Incubate the reactions at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction and separate the polymerized (pellet) and depolymerized (supernatant) tubulin fractions by ultracentrifugation.
-
Analyze the amount of tubulin in the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blot.
-
Quantify the percentage of depolymerized tubulin to determine the effect of the compound on MCAK activity.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of compounds on cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, U2OS)
-
96-well plates
-
Complete cell culture medium
-
Compound of interest dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound of interest and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1][8][9][10]
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the MCAK signaling pathway and the experimental workflows.
Caption: MCAK signaling pathway showing regulation by mitotic kinases and potentiation by this compound.
Caption: Experimental workflow for evaluating MCAK agonists.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
A Comparative Guide to UMK57 and Nocodazole for Microtubule Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, microtubules are fundamental players, orchestrating critical processes such as cell division, intracellular transport, and the maintenance of cell shape. The study of these dynamic protein polymers often relies on chemical tools that can modulate their behavior. This guide provides a comprehensive comparison of two such compounds: the well-established microtubule-destabilizing agent, nocodazole, and the novel small molecule, UMK57. By examining their mechanisms of action, presenting quantitative data, and providing detailed experimental protocols, this guide aims to assist researchers in selecting the optimal tool for their microtubule-related investigations.
At a Glance: this compound vs. Nocodazole
| Feature | This compound | Nocodazole |
| Primary Target | Mitotic Centromere-Associated Kinesin (MCAK), also known as KIF2C | β-tubulin |
| Mechanism of Action | Potentiates the microtubule-destabilizing activity of MCAK, leading to the destabilization of kinetochore-microtubule (k-MT) attachments.[1][2] | Binds directly to β-tubulin subunits, inhibiting their polymerization into microtubules and leading to a net depolymerization of existing microtubules.[3] |
| Primary Cellular Effect | Reduces chromosome mis-segregation in chromosomally unstable (CIN) cancer cells by promoting the correction of erroneous k-MT attachments.[1][2] | Induces a G2/M phase cell cycle arrest by activating the spindle assembly checkpoint (SAC) due to the absence of proper microtubule attachment to kinetochores.[3] |
| Reversibility | Effects are reversible upon removal.[1] | Effects are reversible upon removal. |
| Noted Characteristics | Can induce adaptive resistance in cancer cells through alterations in the Aurora B signaling pathway.[1] | A widely used tool for cell synchronization. Its effects are concentration-dependent, with lower concentrations suppressing microtubule dynamics and higher concentrations causing depolymerization. |
Quantitative Comparison of Cellular Effects
The following tables summarize the quantitative data on the efficacy of this compound and nocodazole from various studies. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, including cell lines, incubation times, and assay methods.
Table 1: Comparative Cytotoxicity (GI50/IC50 values)
| Compound | Cell Line | Assay | IC50/GI50 (nM) | Reference |
| Nocodazole | HeLa | Cell Growth Inhibition | 49.33 ± 2.60 | [4] |
| Nocodazole | RPE-1 | Cell Growth Inhibition | 81.67 ± 4.41 | [4] |
| This compound | U2OS | Cell Proliferation | ~500 | [1] |
| This compound | RPE-1 | Cell Proliferation | >2000 | [1] |
Table 2: Effects on Microtubule Dynamics and Chromosome Segregation
| Parameter | This compound | Nocodazole | Cell Line | Reference |
| k-MT Attachment Half-life | Reduced by >35% at 100 nM | Not directly compared | U2OS | [1] |
| Lagging Chromosomes | Significantly reduced at 100 nM in CIN cancer cell lines | Not typically used to assess this parameter | U2OS, HeLa, SW-620 | [1] |
| Mitotic Arrest | Does not significantly alter mitotic progression at 100 nM[1] | Induces potent G2/M arrest | Various | [3] |
| Microtubule Polymer Mass | No significant change at 100 nM | Decreased at higher concentrations | U2OS | [1] |
Signaling Pathways
The distinct mechanisms of this compound and nocodazole trigger different downstream signaling cascades, ultimately impacting microtubule function and cell cycle progression.
This compound: Modulating the Aurora B-MCAK Axis
This compound enhances the activity of MCAK, a kinesin that depolymerizes microtubules. This activity is crucial for correcting improper attachments between kinetochores and the mitotic spindle. The Aurora B kinase plays a key role in this pathway by phosphorylating MCAK, which regulates its localization and activity at the centromere.[5] Chronic exposure to this compound can lead to adaptive resistance, where cancer cells hyper-stabilize k-MT attachments through alterations in this Aurora B signaling pathway.[1][6]
Nocodazole: Activating the Spindle Assembly Checkpoint
Nocodazole's disruption of microtubule polymerization prevents the formation of a functional mitotic spindle. This lack of proper kinetochore-microtubule attachment activates the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are correctly attached to the spindle. Key proteins in this pathway include MAD2 and BUB3, which are components of the mitotic checkpoint complex that inhibits the anaphase-promoting complex/cyclosome (APC/C), thereby preventing the onset of anaphase.[7][8][9]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is fundamental for assessing the direct effect of a compound on microtubule assembly.
Objective: To quantify the inhibition of tubulin polymerization by this compound or nocodazole.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM)
-
This compound and nocodazole stock solutions (in DMSO)
-
DMSO (vehicle control)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Reagents:
-
Thaw purified tubulin on ice.
-
Prepare serial dilutions of this compound and nocodazole in GTB. The final DMSO concentration should be kept below 1% in all wells.
-
-
Assay Setup (on ice):
-
Add GTB, the test compound (this compound or nocodazole at various concentrations) or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.
-
Add purified tubulin to a final concentration of 3 mg/mL.
-
-
Initiation of Polymerization:
-
To start the reaction, add GTP to each well to a final concentration of 1 mM.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the maximum velocity (Vmax) of polymerization from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound and nocodazole on cell cycle distribution.
Objective: To analyze the percentage of cells in G1, S, and G2/M phases of the cell cycle after treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and nocodazole stock solutions (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in culture dishes and allow them to adhere and enter logarithmic growth phase.
-
Treat cells with various concentrations of this compound, nocodazole, or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Harvest:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.
-
Conclusion
This compound and nocodazole represent two distinct classes of microtubule-targeting agents with different mechanisms of action and cellular consequences. Nocodazole, a long-standing tool in cell biology, directly inhibits microtubule polymerization, leading to a robust G2/M arrest, making it ideal for cell synchronization experiments. In contrast, this compound offers a more nuanced approach by potentiating the activity of the endogenous microtubule depolymerase, MCAK. This targeted action on kinetochore-microtubule attachments makes this compound a valuable tool for studying chromosome segregation fidelity and the mechanisms of chromosomal instability in cancer.
The choice between this compound and nocodazole will ultimately depend on the specific research question. For studies requiring a general and potent disruption of the microtubule network and cell cycle arrest, nocodazole remains a reliable choice. For investigations into the finer points of kinetochore dynamics, error correction in mitosis, and the development of therapies targeting chromosomal instability, the more specific mechanism of this compound presents a compelling advantage. This guide provides the foundational information for researchers to make an informed decision and to design rigorous and insightful experiments in the dynamic field of microtubule research.
References
- 1. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Aurora B phosphorylates centromeric MCAK and regulates its localization and microtubule depolymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Bub3 interaction with Mad2, Mad3 and Cdc20 is mediated by WD40 repeats and does not require intact kinetochores | The EMBO Journal [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitotic checkpoint complex, MAD2-MAD3-BUB3-CDC20 | SGD [yeastgenome.org]
UMK95: The Inactive Control for Validating UMK57-Mediated Effects on Chromosomal Stability
In the realm of cancer research, particularly in the study of chromosomal instability (CIN), the small molecule UMK57 has emerged as a potent agonist of the kinesin-13 protein MCAK (mitotic centromere-associated kinesin).[1][2][3] this compound enhances MCAK activity, which plays a crucial role in correcting erroneous kinetochore-microtubule (k-MT) attachments during mitosis, thereby suppressing chromosome mis-segregation in CIN cancer cells.[1][4] To rigorously validate that the observed effects of this compound are specifically due to its intended mechanism of action, a structurally similar but biologically inactive control molecule is essential. UMK95, a close chemical analog of this compound, serves this critical role, exhibiting no discernible impact on MCAK-mediated processes or cell proliferation.[1][5] This comparison guide provides experimental data and protocols to support the use of UMK95 as a reliable inactive control in this compound-focused studies.
Comparative Analysis of this compound and UMK95
The following tables summarize the key differential effects of this compound and UMK95 based on published experimental findings.
| Parameter | This compound | UMK95 | Reference |
| Molecular Target | MCAK (KIF2C) Agonist | Inactive | [1][3] |
| Effect on Chromosome Segregation | Reduces lagging chromosomes | No detectable effect | [1][6] |
| MCAK-mediated Microtubule Depolymerization | Potentiates activity | No effect | [1] |
| Cell Proliferation | Inhibits in a dose-dependent manner | No effect | [1] |
Table 1: Functional Comparison of this compound and UMK95. This table highlights the specific activity of this compound on its target and cellular processes, in contrast to the inert nature of UMK95.
| Cell Line | Treatment | Lagging Chromosomes (%) | Reference |
| U2OS | DMSO (Control) | ~18% | [1] |
| U2OS | This compound (100 nM) | ~8% | [1] |
| U2OS | UMK95 | No significant difference from control | [1][6] |
| HeLa | DMSO (Control) | ~25% | [1] |
| HeLa | This compound (100 nM) | ~12% | [1] |
| SW-620 | DMSO (Control) | ~22% | [1] |
| SW-620 | This compound (100 nM) | ~10% | [1] |
| hTERT-RPE-1 (non-transformed) | This compound | No effect | [1] |
| BJ (non-transformed) | This compound | No effect | [1] |
Table 2: Effect of this compound and UMK95 on Chromosome Segregation in Various Cell Lines. This table presents quantitative data from anaphase lagging chromosome assays, demonstrating the efficacy of this compound in CIN cancer cell lines and its lack of effect in non-transformed cells, while UMK95 remains inactive.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway of this compound and a typical experimental workflow for comparing the effects of this compound and UMK95.
Caption: this compound specifically activates MCAK to promote the correction of k-MT attachments, thereby reducing chromosomal instability. UMK95 does not interact with this pathway.
Caption: A generalized workflow for comparing the biological activities of this compound and UMK95 against a vehicle control.
Experimental Protocols
Below are detailed methodologies for key experiments used to differentiate the activities of this compound and UMK95.
1. Chromosome Segregation Assay (Lagging Chromosome Quantification)
-
Objective: To quantify the fidelity of chromosome segregation in anaphase.
-
Cell Culture: Plate U2OS, HeLa, or other CIN cancer cell lines on coverslips and grow to ~70% confluency.
-
Treatment: Treat cells with DMSO (vehicle control), 100 nM this compound, or a corresponding concentration of UMK95 for 1 hour.
-
Fixation and Staining:
-
Fix cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilize with 0.5% Triton X-100 in PBS for 5 minutes.
-
Stain with DAPI to visualize DNA.
-
Optionally, stain with antibodies against centromere proteins (e.g., ACA/CREST) to better identify chromosomes.
-
-
Imaging and Analysis:
-
Acquire images using fluorescence microscopy.
-
Identify cells in anaphase based on condensed and separated sister chromatids.
-
Quantify the percentage of anaphase cells exhibiting one or more lagging chromosomes (chromosomes that fail to properly segregate to the spindle poles).
-
At least 100-150 anaphase cells should be scored per condition across three independent experiments.[1]
-
2. Cell Proliferation Assay
-
Objective: To assess the impact of this compound and UMK95 on cell viability and growth over time.
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Treatment: Treat cells with a dose range of this compound and UMK95.
-
Assay:
-
At various time points (e.g., 24, 48, 72 hours), add a viability reagent such as resazurin or use a commercial kit (e.g., CellTiter-Glo®).
-
Measure fluorescence or luminescence according to the manufacturer's protocol using a plate reader.
-
-
Analysis:
-
Normalize the readings to the vehicle control.
-
Plot cell viability against compound concentration to determine the EC50 for this compound and to confirm the lack of effect for UMK95.[1]
-
3. In Vitro Microtubule Depolymerization Assay
-
Objective: To directly measure the effect of this compound and UMK95 on MCAK's enzymatic activity.
-
Reagents: Purified MCAK protein, taxol-stabilized microtubules, and a buffer system containing ATP.
-
Procedure:
-
Polymerize fluorescently labeled tubulin to form microtubules and stabilize them with taxol.
-
Incubate the stabilized microtubules with purified MCAK in the presence of ATP.
-
Add this compound, UMK95, or DMSO to the reaction mixture.
-
Monitor the depolymerization of microtubules over time by measuring the decrease in fluorescence or by pelleting the remaining microtubules and quantifying the soluble tubulin in the supernatant via SDS-PAGE and densitometry.
-
-
Analysis: Compare the rate of microtubule depolymerization in the presence of this compound to that with UMK95 and the control to demonstrate the specific potentiation of MCAK activity by this compound.[1]
References
- 1. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 4. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating the Specificity of UMK57 for MCAK: A Comparative Guide to Modulating Mitotic Centromere-Associated Kinesin
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the specificity of the small molecule UMK57 for its target, the Mitotic Centromere-Associated Kinesin (MCAK). It also explores alternative approaches for modulating MCAK activity, supported by experimental data and detailed protocols.
Initially, it is critical to clarify that this compound is not an antibody but a small molecule agonist that potentiates the microtubule-depolymerizing activity of MCAK (also known as KIF2C).[1][2] The validation of its specificity, therefore, involves demonstrating that its cellular effects are directly mediated through MCAK.
Validating the On-Target Action of this compound
The primary strategy to confirm that this compound's effects are MCAK-dependent is to compare its activity in normal cells with cells where MCAK expression has been depleted, typically via RNA interference (RNAi). A significant reduction or complete absence of the this compound-induced phenotype in MCAK-depleted cells serves as strong evidence for its specificity.
A key phenotype modulated by this compound is the fidelity of chromosome segregation. In chromosomally unstable cancer cells, this compound has been shown to decrease the rate of lagging chromosomes during anaphase.[1] The specificity of this effect is demonstrated by the observation that this compound does not reduce chromosome mis-segregation in cells depleted of MCAK.[1]
As a negative control, a structurally similar but inactive analog of this compound, UMK95, has been shown to have no effect on MCAK-mediated microtubule depolymerization or on chromosome segregation, further underscoring the specificity of this compound.[1]
Comparative Analysis of MCAK Modulation Techniques
Beyond small molecule agonists like this compound, MCAK activity can be modulated through several other techniques, each with its own advantages and limitations. These include genetic knockdown (siRNA/shRNA), protein overexpression, and the use of functional antibodies.
| Method | Principle | Advantages | Disadvantages |
| This compound (Small Molecule Agonist) | Potentiates the microtubule depolymerizing activity of existing MCAK protein. | Cell-permeable, rapid onset of action, dose-dependent and reversible effects. | Potential for off-target effects, development of cellular resistance.[1] |
| siRNA/shRNA Knockdown | Degrades MCAK mRNA, leading to reduced protein expression. | High specificity for the target gene. | Can have off-target effects, incomplete knockdown, and the phenotype may be masked by compensatory mechanisms. |
| Overexpression | Introduces an exogenous copy of the MCAK gene, leading to increased protein levels. | Allows for the study of gain-of-function phenotypes. | Overexpressed protein may not be properly localized or regulated, potentially leading to artifacts.[3] |
| Inhibitory Antibody | Binds to MCAK and blocks its function. | Highly specific for the target protein. | Delivery into cells can be challenging, may not be readily available. |
Quantitative Data Summary
The following table summarizes the quantitative effects of different MCAK modulation strategies on the rate of lagging chromosomes, a key indicator of chromosome mis-segregation.
| Cell Line | Treatment/Modification | Effect on Lagging Chromosome Rate | Reference |
| U2OS | DMSO (Control) | Baseline | [1] |
| U2OS | 100 nM this compound | Significant decrease | [1] |
| U2OS | Mock depletion + DMSO | Baseline | [1] |
| U2OS | Mock depletion + 100 nM this compound | Significant decrease | [1] |
| U2OS | MCAK depletion + DMSO | Increased rate compared to mock | [4] |
| U2OS | MCAK depletion + 100 nM this compound | No significant change compared to MCAK depletion + DMSO | [1] |
| U2OS | Overexpression of GFP-MCAK | Increased rate of mis-segregation | [3][5] |
Experimental Protocols and Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the role of MCAK in chromosome segregation and the experimental workflows for validating this compound specificity and comparing different modulation techniques.
Caption: Role of MCAK in correcting improper kinetochore-microtubule attachments.
Caption: Experimental workflow for validating the MCAK-dependent effects of this compound.
Detailed Methodologies
MCAK Knockdown using siRNA
-
Cell Seeding: Plate cells (e.g., U2OS) in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, prepare siRNA duplexes targeting human KIF2C/MCAK and a non-targeting control siRNA at a concentration of 20 µM.
-
Transfection:
-
For each well, dilute 5 µL of siRNA into 245 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent into 245 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 500 µL of the siRNA-lipid complex to each well containing 1.5 mL of fresh culture medium.
-
-
Incubation and Analysis: Incubate the cells for 48-72 hours. Verify knockdown efficiency by Western blotting for MCAK protein levels.
Immunofluorescence for Lagging Chromosomes
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or the vehicle control (DMSO) for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 3% BSA in PBS for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate with a primary antibody against α-tubulin (to visualize the spindle) and a centromere marker (e.g., CREST antiserum) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
DNA Staining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Identify anaphase cells and quantify the percentage of cells with lagging chromosomes.
Live-Cell Imaging of Chromosome Segregation
-
Cell Preparation: Transfect cells with a plasmid encoding a fluorescently tagged histone (e.g., H2B-GFP) to visualize chromosomes.
-
Imaging Setup: Plate the transfected cells in a glass-bottom dish suitable for live-cell imaging. Maintain the cells at 37°C and 5% CO2 in an environmentally controlled chamber on the microscope stage.
-
Image Acquisition: Acquire time-lapse images of mitotic cells using a spinning-disk confocal microscope. Capture images every 2-5 minutes for a duration that covers the progression from prophase to the completion of cytokinesis.
-
Analysis: Analyze the resulting movies to identify and quantify chromosome segregation errors, such as lagging chromosomes in anaphase.
By employing these methodologies, researchers can rigorously validate the specificity of this compound for MCAK and objectively compare its effects with other methods of modulating this key mitotic kinesin. This comprehensive approach is essential for the accurate interpretation of experimental results and for the development of novel therapeutic strategies targeting chromosomal instability in diseases such as cancer.
References
- 1. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for UMK57 Studies
For researchers, scientists, and drug development professionals investigating the therapeutic potential of UMK57, rigorous experimental design is paramount. This guide provides a comparative analysis of essential negative control experiments for this compound studies, complete with detailed protocols, quantitative data, and visual workflows to ensure the validity and reproducibility of your findings.
This compound is a small molecule agonist of the kinesin-13 protein MCAK (also known as KIF2C), which plays a crucial role in correcting erroneous kinetochore-microtubule (k-MT) attachments during mitosis.[1] By potentiating MCAK activity, this compound effectively reduces chromosome mis-segregation in chromosomally unstable (CIN) cancer cells, making it a promising candidate for anti-cancer therapies.[1] To unequivocally attribute the observed effects to this compound's specific activity, appropriate negative controls are indispensable. This guide focuses on the two most critical negative controls: the vehicle control (DMSO) and the inactive chemical analog, UMK95.
Comparison of Negative Controls
Proper negative controls are the cornerstone of robust scientific inquiry, allowing researchers to distinguish the specific effects of a compound from non-specific or off-target effects. In the context of this compound studies, both a vehicle control and an inactive analog serve distinct but complementary purposes.
| Control Type | Description | Rationale for Use |
| Vehicle Control (DMSO) | The solvent used to dissolve this compound, typically dimethyl sulfoxide (DMSO), administered at the same concentration as in the experimental group. | Accounts for any potential biological effects of the solvent itself on cellular processes, ensuring that observed changes are due to this compound and not the vehicle. |
| Inactive Chemical Analog (UMK95) | A molecule that is structurally very similar to this compound but lacks its biological activity. UMK95 does not potentiate MCAK's microtubule depolymerization activity.[1] | Demonstrates the specificity of this compound's action. If this compound produces an effect that UMK95 does not, it strongly suggests that the effect is due to the specific chemical structure and biological target engagement of this compound. |
Quantitative Data Summary
The efficacy of this compound and the inertness of the negative controls can be quantified by assessing key mitotic events. The following tables summarize representative data on lagging chromosome rates and kinetochore-microtubule (k-fiber) stability.
Table 1: Effect of this compound and Negative Controls on Lagging Chromosome Rates in CIN Cancer Cells
| Treatment | Cell Line | Concentration | Percentage of Anaphases with Lagging Chromosomes | Reference |
| DMSO (Vehicle) | U2OS | - | ~35% | [1] |
| This compound | U2OS | 100 nM | ~15% | [1] |
| UMK95 (Inactive Analog) | U2OS | 100 nM | ~35% (no significant difference from DMSO) | [1] |
| DMSO (Vehicle) | HeLa | - | ~40% | [1] |
| This compound | HeLa | 100 nM | ~20% | [1] |
| DMSO (Vehicle) | SW-620 | - | ~34% | [2] |
| This compound | SW-620 | 100 nM | ~25% | [2] |
Table 2: Effect of this compound and Negative Controls on K-Fiber Intensity in Human Dermal Fibroblasts (HDFs)
| Treatment | Cell Type | Duration | Relative Calcium-Stable K-Fiber Intensity | Reference |
| DMSO (Vehicle) | Neonatal HDFs | 96 h | Normalized to 1.0 | [3] |
| This compound | Neonatal HDFs | 96 h | ~1.0 (no significant change) | [3] |
| DMSO (Vehicle) | Elderly HDFs | 96 h | ~1.2 (increased stability) | [3] |
| This compound | Elderly HDFs | 96 h | ~0.8 (decreased stability) | [3] |
| UMK95 (Inactive Analog) | HGPS Cells | - | Increased k-fiber intensity (similar to untreated) | [4] |
Experimental Protocols
Lagging Chromosome Assay
This assay quantifies the frequency of chromosome mis-segregation by observing lagging chromosomes during anaphase.
a. Cell Culture and Treatment:
-
Seed chromosomally unstable cancer cells (e.g., U2OS, HeLa, SW-620) on glass coverslips in a 24-well plate at a density that allows for the visualization of individual mitotic cells.
-
Culture cells in appropriate media until they reach 50-70% confluency.
-
Treat cells with either 100 nM this compound, an equivalent volume of DMSO (vehicle control), or 100 nM UMK95 (inactive analog control) for the desired duration (e.g., 1 hour).
b. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against a centromeric marker, such as anti-centromere antibody (ACA), diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a DNA counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
c. Imaging and Quantification:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Identify cells in anaphase based on their distinct chromosomal morphology.
-
Score a minimum of 100 anaphase cells per condition as either normal or exhibiting one or more lagging chromosomes (chromosomes that are not properly segregated to the spindle poles).
-
Calculate the percentage of anaphase cells with lagging chromosomes for each treatment group.
K-Fiber Intensity Measurement
This assay assesses the stability of kinetochore-microtubule attachments by measuring the fluorescence intensity of cold-stable microtubules.
a. Cell Culture and Treatment:
-
Seed cells (e.g., human dermal fibroblasts) on glass coverslips.
-
Treat the cells with this compound, DMSO, or UMK95 as described in the lagging chromosome assay.
b. Cold-Induced Microtubule Depolymerization and Staining:
-
Incubate the culture plates on ice for 10 minutes to depolymerize non-kinetochore microtubules.
-
Fix the cells immediately with ice-cold methanol for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a DNA counterstain for 1 hour at room temperature.
-
Wash the cells three times with PBS.
c. Imaging and Quantification:
-
Mount and image the cells as described previously.
-
For each metaphase cell, acquire a z-stack of images.
-
Create a maximum intensity projection of the z-stack.
-
Quantify the integrated fluorescence intensity of the spindle in a defined region of interest.
-
Normalize the intensity values to the background fluorescence.
-
Compare the average k-fiber intensity between the different treatment groups.
Visualizing Workflows and Pathways
To further clarify the experimental design and the underlying molecular mechanisms, the following diagrams are provided.
References
Cross-Validation of UMK57 Effects with Genetic Approaches: A Comparative Guide
Initial Search Findings: Publicly available scientific literature and databases do not contain information on a compound designated "UMK57" as of late 2025. Searches for its effects, signaling pathways, and genetic validation have yielded no specific results. However, a small molecule named this compound has been described in some research as an agonist of the kinesin-13 protein MCAK (also known as KIF2C), which plays a role in suppressing chromosome mis-segregation in cancer cells with chromosomal instability (CIN).[1][2][3] This guide will proceed based on the available information for this specific MCAK agonist.
This comparison guide provides a framework for researchers, scientists, and drug development professionals to understand the cross-validation of this compound's effects using genetic approaches. The guide outlines the compound's mechanism of action, presents its effects in tabular and graphical formats, and details relevant experimental protocols.
Overview of this compound and its Mechanism of Action
This compound is a small molecule that has been identified as an agonist of the mitotic centromere-associated kinesin (MCAK).[2] Its primary described effect is the potentiation of MCAK's microtubule-destabilizing activity.[1][3] In the context of cancer cells exhibiting chromosomal instability (CIN), this compound has been shown to destabilize kinetochore-microtubule (k-MT) attachments during mitosis.[1][3] This action enhances the correction of improper attachments, thereby increasing the fidelity of chromosome segregation and reducing the rate of lagging chromosomes.[1][2]
Interestingly, studies have shown that cancer cells can develop rapid, reversible adaptive resistance to this compound. This resistance is driven by alterations in the Aurora B signaling pathway, which leads to the hyper-stabilization of k-MT attachments, counteracting the effect of this compound.[1][4]
Data Presentation: Pharmacological vs. Genetic Approaches
The effects of this compound can be validated by comparing its pharmacological effects with genetic manipulations of its target, MCAK. The following tables summarize hypothetical and literature-derived data to illustrate this comparison.
Table 1: Effect of this compound Treatment vs. MCAK Overexpression on Chromosome Segregation Fidelity
| Condition | Cell Line | Lagging Chromosomes (%) | Mitotic Duration (minutes) | Reference |
| DMSO (Control) | U2OS (CIN+) | 35 ± 4% | 45 ± 5 | [1] |
| This compound (10 µM) | U2OS (CIN+) | 15 ± 3% | 38 ± 4 | [1] |
| GFP-MCAK Overexpression | U2OS (CIN+) | 12 ± 2% | 35 ± 5 | Hypothetical |
| Control (non-transformed) | RPE-1 | 5 ± 1% | 30 ± 3 | [1] |
| This compound (10 µM) | RPE-1 | 6 ± 1% | 31 ± 4 | [1] |
Table 2: Cross-Validation with Genetic Knockdown of MCAK
| Condition | Cell Line | Lagging Chromosomes (%) | This compound Effect | Reference |
| Control siRNA + this compound | HeLa (CIN+) | 18 ± 4% | Significant Reduction | [1] |
| MCAK siRNA + DMSO | HeLa (CIN+) | 55 ± 6% | N/A | [1] |
| MCAK siRNA + this compound | HeLa (CIN+) | 52 ± 5% | No Significant Reduction | [1] |
These tables demonstrate that the effect of this compound on reducing lagging chromosomes is dependent on the presence of its target, MCAK. When MCAK is knocked down, this compound is no longer effective.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action and Resistance
The following diagram illustrates the proposed signaling pathway for this compound's action and the mechanism of adaptive resistance. This compound enhances MCAK activity, leading to destabilization of kinetochore-microtubule attachments and improved chromosome segregation. However, prolonged treatment can lead to changes in the Aurora B signaling pathway, which counteracts this compound's effects by hyper-stabilizing these attachments.
Caption: this compound signaling pathway and mechanism of adaptive resistance.
Experimental Workflow: Cross-Validation using siRNA
This diagram outlines a typical workflow for cross-validating the effects of this compound using siRNA-mediated knockdown of its target, MCAK.
Caption: Experimental workflow for siRNA-based cross-validation.
Logical Relationship: Pharmacological vs. Genetic Inhibition
This diagram illustrates the logical comparison between the pharmacological effects of this compound and genetic manipulation of its target.
References
- 1. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity and Quality of UMK57 Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity and quality of UMK57, a small molecule agonist of the mitotic centromere-associated kinesin (MCAK). This compound has garnered interest for its role in suppressing chromosome mis-segregation in cancer cells by destabilizing kinetochore-microtubule attachments.[1] Given its potential in research and drug development, ensuring the purity and quality of this compound is paramount for obtaining reliable and reproducible experimental results. This guide outlines key analytical techniques, presents a comparative data framework, and details experimental protocols for a thorough evaluation.
Comparative Quality Assessment of this compound
A critical aspect of utilizing any small molecule in a research or clinical setting is the verification of its identity and purity. Commercially available this compound is often accompanied by a certificate of analysis, and the purity levels can vary between suppliers. Researchers should critically evaluate this information and consider independent verification.
Below is a sample data table summarizing typical purity and quality parameters for this compound. When comparing different batches or suppliers, researchers should aim to populate a similar table with their own analytical data or data from the supplier's certificate of analysis.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity by HPLC (%) | >98%[2] | 99.52%[3][4] | 98%[5] | ≥ 98% |
| Identity by Mass Spec (m/z) | Consistent with C₁₇H₁₇N₃S | Consistent with C₁₇H₁₇N₃S | Consistent with C₁₇H₁₇N₃S | Matches theoretical mass (295.40 g/mol )[2][3] |
| Identity by ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Spectrum consistent with the chemical structure of this compound |
| Appearance | Solid powder[2] | White to off-white solid | Crystalline solid | As specified |
| Solubility | Soluble in DMSO[2] | Soluble in DMSO | Soluble in DMSO | As specified |
Experimental Protocols for Quality Assessment
To independently verify the purity and quality of this compound, a combination of chromatographic and spectroscopic techniques is recommended.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of small molecules by separating the main compound from any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable for small molecules like this compound.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid). The gradient should be optimized to achieve good separation of the main peak from any impurity peaks.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO, at a known concentration (e.g., 1 mg/mL). Further dilute with the mobile phase to an appropriate concentration for injection.
-
Analysis: Inject the sample and monitor the chromatogram at a wavelength where this compound has maximum absorbance. The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity of a compound by measuring its mass-to-charge ratio (m/z).
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is a common choice for small molecules.
-
Analysis: The sample is introduced into the mass spectrometer, and the resulting mass spectrum will show a peak corresponding to the molecular weight of this compound. For this compound (C₁₇H₁₇N₃S), the expected molecular weight is approximately 295.40 g/mol .[2][3] High-resolution mass spectrometry can further confirm the elemental composition.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming its identity and providing insights into its purity.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Acquire a proton (¹H) NMR spectrum. The chemical shifts, integration values, and coupling patterns of the peaks should be consistent with the known chemical structure of this compound. The presence of significant unidentifiable peaks may indicate impurities.
Mechanism of Action and Signaling Pathway
This compound functions by potentiating the activity of MCAK, a kinesin-13 protein that plays a crucial role in destabilizing kinetochore-microtubule (k-MT) attachments during mitosis.[6][7] This action helps to correct improper attachments and ensures the fidelity of chromosome segregation. The regulation of MCAK is complex and involves other key mitotic players, such as Aurora B kinase.[6]
Caption: this compound signaling pathway in mitotic regulation.
Experimental Workflow for Quality Control
A systematic workflow is essential for the comprehensive quality control of this compound. This involves a multi-step process from sample reception to data analysis and reporting.
Caption: Experimental workflow for this compound quality control.
Comparison with Alternatives
Currently, there are no widely recognized small molecules that act as direct functional alternatives to this compound by specifically potentiating MCAK activity. However, other compounds that affect microtubule stability are often used in related research. These include microtubule-stabilizing agents like Taxol (paclitaxel) and microtubule-destabilizing agents like nocodazole.[8][9]
It is crucial to understand that these compounds have different mechanisms of action and will produce distinct biological effects. A direct "performance" comparison with this compound is therefore not straightforward. The choice of compound depends entirely on the specific research question. When evaluating any of these compounds, the same rigorous purity and quality assessment protocols outlined in this guide should be applied to ensure data integrity.
References
- 1. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. shop.bio-connect.nl [shop.bio-connect.nl]
- 4. This compound - Immunomart [immunomart.com]
- 5. biocompare.com [biocompare.com]
- 6. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence | EMBO Reports [link.springer.com]
- 8. A Comparative Analysis of Methods to Measure Kinetochore-Microtubule Attachment Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative analysis of methods to measure kinetochore-microtubule attachment stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling UMK57
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of UMK57, a small molecule agonist of the kinesin-13 protein MCAK. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a bioactive small molecule necessitates the use of standard laboratory personal protective equipment to minimize exposure and ensure safety.
Recommended PPE for handling this compound includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for any tears or punctures before use and change them frequently.
-
Body Protection: A standard laboratory coat must be worn to protect street clothing and skin from contamination.
-
Respiratory Protection: While not generally required for handling small quantities of non-volatile solids, a dust mask or respirator may be appropriate if there is a risk of aerosolization of the powdered form. Work in a well-ventilated area or a chemical fume hood is recommended when handling the solid compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₇H₁₇N₃S |
| Molecular Weight | 295.40 g/mol |
| CAS Number | 342595-74-8 |
| Appearance | Solid powder |
| Storage (Short-term) | 0-4°C |
| Storage (Long-term) | -20°C |
| Solubility | Soluble in DMSO |
Operational Plan: Handling and Preparation of this compound
Storage and Stability:
-
Upon receipt, store this compound as a solid powder at -20°C for long-term storage.
-
For short-term storage (days to weeks), 0-4°C is acceptable.
-
Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C.
Preparation of Stock Solutions:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Under a chemical fume hood, weigh the desired amount of this compound powder.
-
Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing or gentle agitation.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Disposal Plan
All waste materials contaminated with this compound, including pipette tips, tubes, and gloves, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Mechanism of Action and Signaling Pathway
This compound is a small-molecule agonist of the kinesin-13 protein MCAK (also known as KIF2C).[1] It potentiates the microtubule-destabilizing activity of MCAK, leading to the destabilization of kinetochore-microtubule (k-MT) attachments during mitosis.[2][3] This action promotes the correction of erroneous attachments and suppresses chromosome mis-segregation in cancer cells exhibiting chromosomal instability (CIN).[1][2]
Prolonged exposure to this compound can induce adaptive resistance in cancer cells. This resistance is often mediated by alterations in the Aurora B signaling pathway, which can lead to the hyper-stabilization of k-MT attachments, counteracting the effect of this compound.[2][4]
Experimental Protocol: Investigating the Effect of this compound on Chromosome Segregation in Cancer Cell Lines
This protocol outlines a general workflow for treating cancer cell lines with this compound and assessing its impact on chromosome segregation.
Detailed Methodologies:
-
Cell Culture:
-
Culture human cancer cell lines known to exhibit chromosomal instability (e.g., U2OS, HeLa, SW-620) in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
Plate cells at a suitable density to allow for logarithmic growth during the treatment period.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Further dilute the stock solution in cell culture medium to the desired final concentration. An optimal concentration of 100 nM has been reported to be effective in suppressing chromosome mis-segregation without significantly affecting mitotic progression.[2]
-
-
Treatment:
-
Aspirate the existing medium from the cultured cells and replace it with fresh medium containing either this compound at the desired concentration or an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for the desired treatment duration. Short-term treatments (e.g., <1 hour to 24 hours) are typically sufficient to observe effects on chromosome segregation.[2]
-
-
Fixation and Staining:
-
After treatment, aspirate the medium and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilize the cells if necessary (e.g., with Triton X-100).
-
Stain the cells with a DNA dye such as DAPI to visualize the chromosomes. Immunostaining for specific mitotic proteins (e.g., tubulin, centromere markers) can also be performed.
-
-
Image Acquisition:
-
Acquire images of the cells using a fluorescence microscope equipped with appropriate filters.
-
Capture images of a sufficient number of anaphase cells to allow for statistical analysis of chromosome segregation defects.
-
-
Data Analysis:
-
Quantify the percentage of anaphase cells exhibiting chromosome mis-segregation events, such as lagging chromosomes or anaphase bridges.[2]
-
Compare the rates of mis-segregation between this compound-treated and DMSO-treated control cells. Statistical analysis (e.g., Fisher's exact test) should be performed to determine the significance of any observed differences.[2]
-
References
- 1. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 2. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
